4-Chloro-6-phenylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTJKTOWBBKGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343950 | |
| Record name | 4-Chloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-26-5 | |
| Record name | 4-Chloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-phenylpyrimidine: Chemical Properties, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for a plausible synthetic route, and an exploration of the potential biological relevance of 4-Chloro-6-phenylpyrimidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Properties and Structure
This compound, identified by the CAS number 3435-26-5, is a substituted pyrimidine with a phenyl group at the 6-position and a chlorine atom at the 4-position. Its chemical structure and key properties are summarized below.
Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 190.63 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 158 °C | --INVALID-LINK-- |
| Boiling Point | 329.8±22.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform and Methanol | --INVALID-LINK-- |
| InChI Key | RHTJKTOWBBKGNJ-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | ClC1=NC=NC(C2=CC=CC=C2)=C1 | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol is based on established methodologies for the synthesis of similar aryl-substituted pyrimidines.
Reaction Scheme:
Materials and Reagents:
-
4,6-Dichloropyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq). The solvent ratio of dioxane to water is typically 4:1. Ensure the mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are limited in the public domain. However, the chemical scaffold of chlorophenylpyrimidine is present in molecules with known biological activities, particularly as herbicide safeners. For instance, the related compound fenclorim (4,6-dichloro-2-phenylpyrimidine) is known to protect crops from herbicide injury by enhancing the activity of Glutathione S-transferases (GSTs).
GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to xenobiotic and endogenous electrophilic compounds. The upregulation of GST activity by safeners like fenclorim leads to the rapid detoxification of herbicides in the crop plant, but not in the target weeds. This suggests a potential for this compound to interact with the GST signaling pathway.
Synthesis pathways for 4-Chloro-6-phenylpyrimidine derivatives
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-phenylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of this compound derivatives. These compounds are pivotal intermediates in the development of a wide array of pharmacologically active molecules. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.
Introduction
This compound and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry. The pyrimidine core is a common feature in numerous biologically active molecules, and the presence of a reactive chlorine atom at the 4-position, along with a phenyl group at the 6-position, offers a versatile scaffold for the synthesis of diverse chemical libraries. These derivatives have been explored for various therapeutic applications, including as kinase inhibitors and antifungal agents.[1][2][3] This guide focuses on the most prevalent and efficient methods for the synthesis of the this compound core.
Core Synthetic Pathways
The synthesis of this compound derivatives can be broadly categorized into two main strategies:
-
Pathway 1: Cyclocondensation followed by Chlorination. This approach involves the initial construction of the pyrimidine ring to form a 6-phenylpyrimidin-4-ol intermediate, which is subsequently chlorinated to yield the target 4-chloro derivative.
-
Pathway 2: Palladium-Catalyzed Cross-Coupling. This strategy typically employs a pre-existing dihalopyrimidine, such as 4,6-dichloropyrimidine, and introduces the phenyl group via a Suzuki-Miyaura cross-coupling reaction.
A third, related pathway involves the further derivatization of the this compound core via nucleophilic aromatic substitution.
Pathway 1: Cyclocondensation and Subsequent Chlorination
This two-step process is a robust and scalable method for the synthesis of 4-chloro-6-phenylpyrimidines.[4] The initial step involves the formation of the pyrimidine ring through a condensation reaction, followed by the conversion of the resulting hydroxyl group to a chloro group.
Experimental Protocol: Synthesis of 6-(3-iodophenyl)pyrimidin-4-ol[4]
This protocol details the synthesis of a substituted 6-phenylpyrimidin-4-ol, a key intermediate for the corresponding 4-chloro derivative.
Materials:
-
3-Iodobenzamidine hydrochloride
-
Ethanol
-
Sodium ethoxide solution
-
Ethyl 3,3-diethoxypropanoate
-
Deionized water
-
2 M Hydrochloric acid
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-iodobenzamidine hydrochloride (100 g, 0.354 mol) and ethanol (1 L).
-
Stir the suspension at room temperature (20-25 °C) for 15 minutes.[4]
-
Slowly add the sodium ethoxide solution (274 mL, 0.708 mol) to the suspension over 30 minutes.[4]
-
Add ethyl 3,3-diethoxypropanoate (74.8 g, 0.424 mol) to the reaction mixture.[4]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water (1 L) to the stirred reaction mixture.
-
Adjust the pH of the solution to ~7 using 2 M hydrochloric acid, which will cause a precipitate to form.[4]
-
Stir the slurry for 1 hour at room temperature, then filter the solid.
-
Wash the solid with deionized water and dry under vacuum to yield 6-(3-iodophenyl)pyrimidin-4-ol.
Experimental Protocol: Chlorination of 6-(3-iodophenyl)pyrimidin-4-ol[4]
This protocol describes the conversion of the pyrimidin-4-ol to the 4-chloro derivative.
Materials:
-
6-(3-iodophenyl)pyrimidin-4-ol
-
Toluene
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a caustic scrubber, and a dropping funnel under a nitrogen atmosphere, add 6-(3-iodophenyl)pyrimidin-4-ol (90 g, 0.302 mol) and toluene (450 mL).[4]
-
Add N,N-Diisopropylethylamine (43 g, 0.333 mol) to the suspension.[4]
-
Heat the mixture to 60 °C.[4]
-
Slowly add phosphorus oxychloride (278 g, 1.812 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below 90 °C.[4]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[4]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice (1 kg) with vigorous stirring in a well-ventilated fume hood.[4]
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 225 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of heptane and ethyl acetate to yield 4-chloro-6-(3-iodophenyl)pyrimidine as a crystalline solid.[4]
Quantitative Data for Pathway 1
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclocondensation | 3-Iodobenzamidine HCl, Ethyl 3,3-diethoxypropanoate | Sodium ethoxide, Ethanol | 78 | 12 | Not specified | [4] |
| Chlorination | 6-(3-iodophenyl)pyrimidin-4-ol | POCl₃, DIPEA, Toluene | 110 | 4-6 | Not specified | [4] |
Pathway 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds and is widely used to arylate heterocyclic cores.[5] In this pathway, 4,6-dichloropyrimidine is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst and a base to yield the this compound.[5][6] The regioselectivity of this reaction typically favors mono-substitution at the more reactive 4-position of the dichloropyrimidine.[5]
Experimental Protocol: Synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine[5]
This protocol provides a general method for the mono-arylation of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
3-Iodophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4,6-dichloropyrimidine (1.0 mmol), 3-iodophenylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).[5]
-
Evacuate the flask and backfill with argon three times.[5]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a stream of argon.[5]
-
Add degassed 1,4-dioxane (10 mL) and degassed distilled water (2 mL) to the flask via syringe.[5]
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12-24 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-chloro-6-(3-iodophenyl)pyrimidine.[5]
Quantitative Data for Pathway 2
| Reactants | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [7] |
| 2,4,6-Trichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 90 | Not specified | 65 | [8] |
| Fenclorim, Phenylboronic acid | Pd(PPh₃)₄ | NaOH | Toluene/H₂O | 80 | 12 | 75 | [8] |
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The this compound core is readily derivatized at the 4-position through nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyrimidine ring activates the chlorine atom for displacement by a variety of nucleophiles, most commonly primary and secondary amines.
Experimental Protocol: General Synthesis of 4-(Substituted-amino)-6-ethyl-2-phenylpyrimidine Derivatives[1]
This protocol describes a general method for the reaction of a 4-chloro-6-substituted-2-phenylpyrimidine with an amine.
Materials:
-
4-Chloro-6-ethyl-2-phenylpyrimidine
-
Desired amine (e.g., morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-6-ethyl-2-phenylpyrimidine (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).[1]
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere.[1]
-
Monitor the reaction progress using TLC.
-
Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[1]
Quantitative Data for SNAr Derivatization
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-6-ethyl-2-phenylpyrimidine | Morpholine | DIPEA | DMF | 80-100 | 4-8 | Not specified | [1] |
| Fenclorim | Substituted Phenols | K₂CO₃ | DMF | 80 | 2 | 70-91 | [2] |
Conclusion
The synthesis of this compound derivatives is well-established, with several reliable and scalable pathways available to researchers. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The cyclocondensation-chlorination pathway offers a robust method for constructing the core from simple precursors. The Suzuki-Miyaura cross-coupling provides a powerful tool for the direct arylation of a dihalopyrimidine. Finally, the reactivity of the 4-chloro position allows for extensive derivatization through nucleophilic aromatic substitution, enabling the creation of diverse libraries for drug discovery and development. The experimental protocols and quantitative data provided in this guide serve as a practical resource for the synthesis and further exploration of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-CHLORO-2,6-DIPHENYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Biological Activity of Novel 4-Chloro-6-phenylpyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel 4-chloro-6-phenylpyrimidine analogs. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a chloro group at the 4-position and a phenyl ring at the 6-position creates a versatile template for developing potent and selective modulators of various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.
Data Presentation: Biological Activities of this compound Analogs
The biological activities of this compound analogs have been evaluated across various assays, demonstrating their potential as anticancer, antifungal, and kinase-inhibiting agents. The following tables summarize the quantitative data from representative studies.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | MTT | 1.841 | [1] |
| Derivative 2 | A549 (Lung) | MTT | >100 | [2] |
| Derivative 3 | HCT-116 (Colon) | MTT | 0.33 | [3] |
| Derivative 4 | PC3 (Prostate) | MTT | 21 | [4] |
| Derivative 5 | HepG2 (Liver) | Neutral Red | Not specified | [5] |
| Derivative 6 | Caco2 (Colorectal) | MTT | >50 | [1] |
| Derivative 7 | NCIH-460 (Lung) | MTT/SRB | Not specified | [6] |
| Derivative 8 | M14 (Melanoma) | Not specified | 1.08 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
Table 2: Kinase Inhibitory Activity of 4-Anilino-6-phenylpyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog A | EGFR | 20-80 | [8] |
| Analog B | VEGFR-2 | <10 | [9] |
| Analog C | p38 MAPK | Not specified | [10] |
| Analog D | JAK3 | 1.7 | [8] |
| Analog E | MARK4 | 7,520 | [8] |
| Analog F | Aurora A | Not specified |
This data is representative of 4,6-disubstituted pyrimidine kinase inhibitors, a class to which derivatives of this compound belong. The chloro group is often displaced with an aniline moiety to achieve kinase inhibitory activity.[8][11]
Table 3: Antifungal Activity of 4-Chloro-6-phenoxy-2-phenylpyrimidine Analogs
| Compound ID | Fungal Strain | EC50 (mg/L) | Reference |
| Analog 1 | Sclerotinia sclerotiorum | 0.93 | [12] |
| Analog 2 | Thanatephorus cucumeris | Not specified | [12] |
| Analog 3 | Fusarium oxysporum | 9.97 | [13] |
| Pyrimethanil (Control) | Sclerotinia sclerotiorum | 8.39 | [13] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used to assess the biological activity of this compound analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.[4] Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Compound Treatment: Prepare serial two-fold dilutions of the test compounds in fresh medium.[4] Add the diluted compounds to the cell monolayers.[4]
-
Incubation: Incubate the plates for a period of 24-48 hours.[4][5]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will convert the MTT into a purple formazan product.[5][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[7]
-
Data Analysis: Calculate cell viability as a percentage of the control group. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[7]
Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution (G0/G1, S, and G2/M phases).[14]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell culture.[15]
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This can be done by adding the ethanol dropwise while vortexing and incubating on ice for at least 30 minutes.[15]
-
Washing: Wash the cells with PBS to remove the ethanol.[15]
-
RNase Treatment: Resuspend the cell pellet in a nucleic acid staining solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[14][15]
-
PI Staining: Add propidium iodide to the cell suspension and incubate for at least 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.[14][16]
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[17] It can be used to analyze the effects of compounds on signaling pathways by measuring changes in protein expression and phosphorylation.[18][19]
Protocol:
-
Sample Preparation: Treat cells with the desired compounds for a specified time. Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract the proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[17]
-
Blocking: Block the membrane with a solution containing a protein like bovine serum albumin (BSA) or nonfat dry milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (or its phosphorylated form) overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[17]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1 hour at room temperature.[17]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the signal using an imaging system.[19]
-
Analysis: Analyze the intensity of the bands to determine the relative abundance of the target protein.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through their interaction with key cellular signaling pathways. Their ability to act as kinase inhibitors is a prominent mechanism of action.[11]
Derivatives of this compound can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as downstream kinases such as those in the MAPK pathway.[9][10] This inhibition can block proliferation, survival, and angiogenesis signals.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
This diagram illustrates the typical workflow for evaluating the cytotoxic effects of novel compounds on cancer cell lines.
Caption: Workflow of a typical MTT cytotoxicity assay.
This diagram outlines the sequential steps involved in preparing cells for cell cycle analysis using flow cytometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 3. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
The Pivotal Role of 4-Chloro-6-phenylpyrimidine in Drug Discovery: A Technical Guide to the Mechanisms of Action of its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-phenylpyrimidine is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. While not typically biologically active in its own right, its strategic functionalization at the reactive 4-chloro position allows for the synthesis of a diverse array of derivatives with significant pharmacological activities. This technical guide elucidates the core mechanisms of action of prominent classes of compounds derived from the this compound core, providing insights into their therapeutic potential. The pyrimidine scaffold is a privileged structure, forming the core of numerous approved and investigational drugs.[1] This is largely due to its ability to form key hydrogen bond interactions within the ATP-binding pockets of various kinases, making it an ideal starting point for inhibitor design.[1]
I. Kinase Inhibition: A Dominant Mechanism of Action
A primary application of this compound is in the development of potent and selective kinase inhibitors for oncology and inflammatory diseases.[1][2] The general strategy involves the nucleophilic substitution of the 4-chloro group with an aniline moiety, yielding a 4-anilino-6-phenylpyrimidine scaffold. This structure is a well-established pharmacophore known to bind to the ATP-binding site of numerous protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2]
A. Targeting Receptor Tyrosine Kinases (RTKs)
Derivatives of this compound have been investigated as inhibitors of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[3]
Mechanism of Action: These inhibitors function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby blocking the activation of signaling pathways that drive cell proliferation, survival, and angiogenesis.
Signaling Pathway:
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition by 4-anilino-6-phenylpyrimidine derivatives.
B. Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Derivatives of this compound have also been explored as inhibitors of key kinases in the MAPK signaling cascade, such as p38 MAPK, a critical target in inflammatory diseases.[1]
Mechanism of Action: By inhibiting p38 MAPK, these compounds can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammatory responses.[1]
II. Fungicidal and Herbicide Safener Activity
A distinct area of application for this compound derivatives is in agriculture, where they have demonstrated both fungicidal and herbicide-safening properties.[4][5][6]
A. Fungicidal Activity
A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and evaluated for their fungicidal activity against various plant pathogens.[4][5][6]
Mechanism of Action: While the precise molecular target for the fungicidal activity is not fully elucidated in the provided context, it is known that pyrimidine-based fungicides can interfere with essential biological processes in fungi. For instance, some anilinopyrimidine fungicides are known to inhibit methionine biosynthesis.[7]
Quantitative Data on Fungicidal Activity:
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| Compound 11 (a 4-chloro-6-phenoxy-2-phenylpyrimidine analog) | Sclerotinia sclerotiorum | 0.93 | [4] |
| Compound 11 (a 4-chloro-6-phenoxy-2-phenylpyrimidine analog) | Thanatephorus cucumeris | >50 | [4] |
| Pyrimethanil (Control) | Sclerotinia sclerotiorum | 3.17 | [4] |
B. Herbicide Safener Activity
The parent compound, fenclorim (4,6-dichloro-2-phenylpyrimidine), is a known herbicide safener used to protect crops from herbicide injury.[3][8] Derivatives of this compound also exhibit this property.[4][5][6]
Mechanism of Action: Herbicide safeners work by enhancing the crop's natural detoxification mechanisms.[5] They induce the expression of detoxifying enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[5] These enzymes catalyze the metabolism of herbicides into non-toxic forms, thus protecting the crop.[5]
Experimental Workflow for Herbicide Safener Evaluation:
Caption: Experimental workflow for evaluating the herbicide safener activity of this compound derivatives.
III. Anti-inflammatory and Analgesic Properties
Certain trisubstituted pyrimidines derived from chalcones, which can be synthesized using a this compound scaffold, have shown promising anti-inflammatory and analgesic activities.[9]
Mechanism of Action: The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects compared to non-selective COX inhibitors.[10]
IV. Anticancer Activity
Beyond kinase inhibition, various pyrimidine derivatives synthesized from this compound have demonstrated broader anticancer effects through different mechanisms.[12][13][14][15]
Mechanism of Action: The anticancer activity of these derivatives can be multifactorial, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Topoisomerases: Interfering with DNA replication and repair in cancer cells.[14]
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2d (a pyrimidine derivative) | A549 (Lung Cancer) | >100 | [12] |
| Compound 4i (a 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivative) | Not specified | Comparable to cisplatin | [10] |
| Compound 13f (a 4-aryl-N-phenylpyrimidin-2-amine) | A549 (Lung Cancer) | 0.2 | [16] |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.4 | [16] |
Experimental Protocols
Synthesis of 4-Anilino-6-phenylpyrimidine Derivatives (General Protocol)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol, add the desired aniline derivative (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).[1]
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-16 hours.[1]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture, and perform an appropriate aqueous work-up. The crude product is then purified by silica gel column chromatography to yield the desired 4-anilino-6-phenylpyrimidine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in an appropriate buffer.
-
Add varying concentrations of the test compound (derivatives of this compound).
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add a reagent that detects the amount of remaining ATP (e.g., a luciferase/luciferin-based reagent).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Fungicidal Activity Assay (Mycelial Growth Inhibition)
-
Medium Preparation: Prepare a potato dextrose agar (PDA) medium and amend it with various concentrations of the test compounds.
-
Inoculation: Place a mycelial plug of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature until the mycelial growth in the control plate reaches a specified diameter.
-
Measurement: Measure the diameter of the mycelial colony in each plate.
-
Calculation: Calculate the percentage of inhibition of mycelial growth for each concentration and determine the EC₅₀ value.
Conclusion
This compound is a cornerstone synthetic intermediate from which a multitude of biologically active compounds can be derived. Its derivatives have demonstrated significant potential as kinase inhibitors for cancer and inflammatory diseases, as fungicides and herbicide safeners in agriculture, and as anti-inflammatory and anticancer agents through various other mechanisms. The ease of modification of the this compound core continues to make it an attractive scaffold for the design and development of novel therapeutic and agrochemical agents. Further exploration of the structure-activity relationships of its derivatives holds promise for the discovery of next-generation targeted therapies and crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,6-Dichloro-2-phenylpyrimidine|Fenclorim|3740-92-9 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 4-Chloro-6-phenylpyrimidines: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-6-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and synthesis of new compounds based on this core, with a focus on their diverse biological activities, detailed experimental protocols, and the intricate signaling pathways they modulate.
Kinase Inhibition: A Dominant Therapeutic Application
A significant body of research on this compound derivatives has centered on their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders. The 4-chloro substituent provides a reactive handle for nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing moieties to generate libraries of potential kinase inhibitors.
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers.[1] Several this compound derivatives have been investigated as inhibitors of p38 MAPK.
Caption: Generalized p38 MAPK signaling pathway and the inhibitory action of 4-anilino-6-phenylpyrimidine derivatives.
| Compound ID | R Group at C4-Anilino | p38α IC50 (nM) | Reference |
| Hypo-Inhibitor-1 | Cyclopropylamine | Data not available | [2] |
| AKP-001 | (2-chloro-6-fluorophenyl)acetylamino | 2.6 | [3] |
Note: Data for "Hypo-Inhibitor-1" is presented as a representative synthetic target, and specific inhibitory data is not publicly available.
This protocol outlines a two-step synthesis involving an initial nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.
Step 1: Synthesis of N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine
-
To a solution of 4-chloro-6-(3-iodophenyl)pyrimidine (1.0 eq) in n-butanol, add cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine.
Step 2: Synthesis of N-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine (Hypo-Inhibitor-1)
-
In a reaction vessel, combine N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography to obtain the final product.
Targeting the Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[4][5] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Derivatives of the this compound scaffold have shown potent inhibition of Aurora A kinase.
Caption: Simplified Aurora A kinase signaling pathway during the G2/M phase transition of the cell cycle.
| Compound ID | R Group on Pyrrolidinyl Methanone | Aurora A IC50 (nM) | cMYC/MYCN Level Reduction |
| 7 | 4-Chlorophenyl | >100 | - |
| 10 | 4-Chloro-3-fluorophenyl | 52.2 ± 8.1 | ++ |
| 13 | 4-Chloro-2-fluorophenyl | 38.6 ± 7.0 | +++ |
| 17 | 4-Chloro-2,3-difluorophenyl | 64.9 ± 13.7 | ++ |
Note: cMYC/MYCN level reduction is indicated qualitatively (+, ++, +++ for increasing effect, - for no effect).
-
A solution of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (compound 29 , 5 g, 20.5 mmol), (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (6.5 g, 26.7 mmol), and triethylamine (4.3 mL, 30.8 mmol) in 1-pentanol (5 mL) was heated at 120 °C for 6 hours.
-
The reaction mixture was then poured into water (300 mL).
-
A precipitate formed, which was collected by filtration.
-
The crude product was purified by flash column chromatography over silica gel with dichloromethane/methanol (94:6) to give compound 30 (4.7 g, 51% yield) as a yellow solid.
Antifungal and Herbicide Safener Activities
Recent research has also explored the potential of this compound derivatives as agrochemicals. A series of 6-aryloxy-4-chloro-2-phenylpyrimidines have been synthesized and evaluated for their fungicidal and herbicide safening activities.[6]
Experimental Workflow: Synthesis and Evaluation of Fungicidal/Herbicide Safener Compounds
Caption: Workflow for the synthesis and biological evaluation of this compound-based agrochemicals.
Quantitative Data: Fungicidal Activity[7]
| Compound ID | Substituent on Phenoxy Ring | EC50 (mg/L) vs. S. sclerotiorum | EC50 (mg/L) vs. T. cucumeris |
| 2 | 2-F | 2.37 | 15.63 |
| 4 | 4-F | 2.51 | 10.29 |
| 6 | 2-Cl | 2.03 | 12.84 |
| 11 | 4-Cl | 0.93 | 6.72 |
| 17 | 2-Br | 2.89 | 18.21 |
| 19 | 4-Br | 2.65 | 11.75 |
| Pyrimethanil (Control) | - | 3.12 | 8.94 |
Antiviral and Antimicrobial Potential
The versatility of the pyrimidine scaffold extends to the development of antiviral and antimicrobial agents. While research specifically on this compound derivatives in this area is emerging, related pyrimidine structures have shown promise. For instance, novel pyrimidine derivatives have been synthesized and tested for their activity against various viruses and bacteria.[7][8] The general synthetic strategies often involve Suzuki cross-coupling reactions to introduce diverse aryl groups onto the pyrimidine core.
Conclusion
The this compound core represents a highly adaptable and valuable scaffold in modern drug discovery and agrochemical research. Its synthetic tractability allows for the creation of diverse compound libraries, leading to the identification of potent modulators of various biological targets. The development of kinase inhibitors targeting the p38 MAPK and Aurora A pathways highlights the therapeutic potential of this compound class in oncology and inflammatory diseases. Furthermore, the exploration of their fungicidal and herbicide safener activities opens new avenues for their application in agriculture. Future research will undoubtedly continue to uncover novel biological activities and refine the therapeutic and practical applications of this remarkable chemical entity.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. apexbt.com [apexbt.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Chloro-6-phenylpyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectroscopic characteristics of 4-Chloro-6-phenylpyrimidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related analogues. The information herein serves as a predictive guide for researchers involved in the synthesis, characterization, and application of pyrimidine-based compounds.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl-H (ortho) | 8.2 - 8.5 | Multiplet | Expected to be downfield due to proximity to the pyrimidine ring. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | |
| Pyrimidine-H (C5-H) | 7.2 - 7.5 | Singlet | The chemical shift can be influenced by the phenyl substituent. |
Predicted ¹³C NMR Data
Solvent: CDCl₃ (Chloroform-d) Reference: CDCl₃ (77.16 ppm)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C4 (C-Cl) | 160 - 163 | Carbon bearing the chlorine atom. |
| C6 (C-Ph) | 163 - 166 | Carbon attached to the phenyl group. |
| C2 | 158 - 161 | |
| C5 | 115 - 120 | Carbon bearing the C5-H proton. |
| Phenyl C (ipso) | 135 - 138 | Carbon of the phenyl ring attached to the pyrimidine. |
| Phenyl C (ortho, meta, para) | 128 - 131 |
Predicted IR Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=C, C=N Stretching (Aromatic/Pyrimidine) | 1400 - 1600 | Medium to Strong |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |
| C-Cl Stretching | 700 - 850 | Strong |
| C-H Bending (Aromatic) | 690 - 900 | Medium to Strong |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| Fragment | Expected m/z | Notes |
| [M]⁺ | 190/192 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| [M-Cl]⁺ | 155 | Loss of the chlorine atom. |
| [C₆H₅]⁺ | 77 | Phenyl cation. |
General Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for a soluble compound, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CHCl₃) using a liquid cell.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.
Physicochemical properties of 4-Chloro-6-phenylpyrimidine for experimental design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological relevance of 4-Chloro-6-phenylpyrimidine. This document is intended to serve as a foundational resource for the experimental design and development of novel therapeutics and research tools based on the phenylpyrimidine scaffold.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for designing experiments, including formulation, purification, and in vitro and in vivo testing. The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, other values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 3435-26-5 | [1][2] |
| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |
| Molecular Weight | 190.63 g/mol | [1] |
| Melting Point | 158 °C | [3] |
| Boiling Point | 329.8±22.0 °C (Predicted) | [3] |
| Density | 1.245±0.06 g/cm³ (Predicted) | [3] |
| pKa | -0.50±0.17 (Predicted) | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
| Physical Form | Solid | [1] |
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and characterization of this compound, as well as a general protocol for assessing its biological activity. These protocols are based on established procedures for similar pyrimidine derivatives and can be adapted as needed.
Synthesis of this compound
Two common synthetic routes for the preparation of 4-chloro-6-(substituted-phenyl)-pyrimidines are presented below. These can be adapted for the synthesis of the title compound.[4]
Method 1: Synthesis from a Chalcone Intermediate
This method involves the condensation of a chalcone with guanidine hydrochloride.
-
Chalcone Synthesis: A cross-aldol condensation between an appropriate acetophenone and benzaldehyde is carried out in the presence of a base like sodium hydroxide in ethanol at room temperature.[3] The resulting chalcone is then isolated.
-
Pyrimidine Ring Formation: The synthesized chalcone is refluxed with guanidine hydrochloride in the presence of a base (e.g., sodium hydroxide in ethanol) for several hours.[3] After cooling, the product, a 2-amino-4-phenyl-6-substituted-pyrimidine, is isolated.
-
Chlorination: The resulting pyrimidine derivative can then be subjected to a chlorination reaction to yield this compound.
Method 2: Suzuki-Miyaura Cross-Coupling
This method provides an efficient route starting from a di-chlorinated pyrimidine.
-
Reaction Setup: In a suitable flask, combine 4,6-dichloropyrimidine, phenylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium phosphate) in a solvent system such as 1,4-dioxane and water.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified using silica gel column chromatography.
Purification and Characterization
Purification:
-
Column Chromatography: Crude this compound can be purified using silica gel column chromatography with a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Melting Point Analysis: The melting point of the purified compound should be determined and compared with the literature value.
In Vitro Biological Assay: Enzyme Inhibition Assay
Given that many pyrimidine derivatives exhibit inhibitory activity against various enzymes, a general enzyme inhibition assay is described below.
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare stock solutions of the enzyme, the substrate, and this compound (dissolved in a suitable solvent like DMSO).
-
Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Incubate the plate for a predetermined period at a specific temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for synthesis and characterization.
Potential Signaling Pathway Involvement
Phenylpyrimidine derivatives have been shown to interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where this compound could act as an inhibitor of a kinase within a generic signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Logic for Biological Screening
The following diagram outlines the logical flow for the initial biological screening of this compound.
Caption: Logical workflow for biological screening.
References
Potential Therapeutic Targets for 4-Chloro-6-phenylpyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-Chloro-6-phenylpyrimidine derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and drug development efforts in this area.
Kinase Inhibition: A Primary Avenue for Anticancer Therapy
The this compound core is a well-established "hinge-binding" motif, mimicking the adenine ring of ATP and enabling competitive inhibition at the ATP-binding site of various kinases.[1] This has positioned these derivatives as promising candidates for cancer therapy, with Aurora kinases being a prominent target.
Aurora Kinase Inhibition
Aurora kinases, particularly Aurora A and Aurora B, are key regulators of mitosis and are frequently overexpressed in a variety of cancers.[1] Derivatives of the this compound scaffold have demonstrated potent inhibition of Aurora A, leading to the destabilization of the MYC oncoprotein, a key driver in many human cancers.[1] This inhibition can induce polyploidy, defects in chromosome alignment and spindle formation, ultimately leading to apoptosis in cancer cells.
Quantitative Data: Aurora Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12a | Aurora A | 309 | [2] |
| Aurora B | 293 | [2] | |
| 13 | Aurora A | 38.6 ± 7.0 | [3] |
| 1 | Aurora A | 24.1 ± 7.9 | [3] |
| 10 | Aurora A | 52.2 ± 8.1 | [3] |
| 17 | Aurora A | 64.9 ± 13.7 | [3] |
| 38j | Aurora A | 7.1 | [4] |
| Aurora B | 25.7 | [4] | |
| 41l | Aurora A | 9.3 | [4] |
| Aurora B | 2.8 | [4] |
Signaling Pathway: Aurora A and MYC Destabilization
Caption: Inhibition of Aurora A kinase by this compound derivatives prevents MYC phosphorylation, leading to its degradation and induction of apoptosis.
Other Kinase Targets
Beyond Aurora kinases, derivatives of this scaffold have shown inhibitory activity against other kinases implicated in cancer and other diseases.
Quantitative Data: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 12a | A549 (Lung Carcinoma) | 12.05 ± 0.45 | [2] |
| HCT-116 (Colon Carcinoma) | 1.31 ± 0.41 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 20.53 ± 6.13 | [2] | |
| 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [5] |
| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [6] |
| Hela (Cervical Cancer) | 74.8 | [6] | |
| Caco-2 (Colorectal Adenocarcinoma) | 76.92 | [6] | |
| A549 (Lung Carcinoma) | 148 | [6] | |
| Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [6] |
| Hela (Cervical Cancer) | 17.50 | [6] | |
| Caco-2 (Colorectal Adenocarcinoma) | 73.08 | [6] | |
| A549 (Lung Carcinoma) | 68.75 | [6] |
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7]
Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring kinase activity.
Detailed Protocol:
-
Kinase Reaction Setup: Perform the kinase reaction in a multiwell plate. The reaction should contain the kinase, substrate, ATP, and the test compound (e.g., a this compound derivative).
-
ADP-Glo™ Reagent Addition: After the kinase reaction incubation, add an equal volume of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to the wells. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to detect the newly synthesized ATP.[9]
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.[9]
Anticonvulsant Activity
Certain this compound derivatives have been investigated for their potential as anticonvulsant agents. The primary screening model for this activity is the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures in humans.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This widely used preclinical model assesses the ability of a compound to prevent seizure spread.
Workflow: Maximal Electroshock (MES) Seizure Test
Caption: General workflow for the Maximal Electroshock (MES) seizure test.
Detailed Protocol:
-
Animal Preparation: Use rodents (mice or rats) that have been acclimatized to the laboratory conditions. Weigh each animal for accurate dosing.[10]
-
Drug Administration: Administer the this compound derivative or a vehicle control via an appropriate route (e.g., intraperitoneal or oral). The time between administration and the test should be based on the compound's pharmacokinetic profile.[10]
-
Electrical Stimulation: At the time of expected peak effect, deliver a maximal electrical stimulus via corneal or auricular electrodes. For mice, a common stimulus is 50 mA at 60 Hz for 0.2 seconds.[10][11]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the key endpoint of the test.[10]
-
Data Analysis: An animal is considered protected if it does not exhibit tonic hindlimb extension. The percentage of protected animals in the treated group is compared to the control group. The median effective dose (ED50) can be calculated using statistical methods like probit analysis.[10]
Fungicidal and Herbicide Safener Activity
Derivatives of this compound have also been explored in the agrochemical field, demonstrating both fungicidal properties and the ability to act as herbicide safeners.[12]
Fungicidal Activity
These compounds have shown efficacy against various plant pathogenic fungi. A common method to evaluate this activity is the poison plate technique.
Experimental Protocol: Poison Plate Method
This method assesses the in vitro antifungal activity of a compound by observing its effect on mycelial growth.
Detailed Protocol:
-
Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).
-
Compound Incorporation: Dissolve the test compound in a solvent (e.g., DMSO) and add it to the molten agar at a desired concentration to create "poisoned" plates. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug of the test fungus onto the center of both the poisoned and control plates.
-
Incubation: Incubate the plates at an appropriate temperature for several days.
-
Data Collection: Measure the diameter of the fungal colony on both the treated and control plates. The percentage of growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 where C is the colony diameter on the control plate and T is the colony diameter on the treated plate.[13]
Herbicide Safener Activity
Fenclorim (4,6-dichloro-2-phenylpyrimidine) is a commercial herbicide safener. Its mechanism of action involves the enhancement of the activity of glutathione S-transferases (GSTs), enzymes that detoxify herbicides in crop plants.[8]
Mechanism: Herbicide Safening
Caption: this compound derivatives act as herbicide safeners by inducing the expression of Glutathione S-Transferase (GST), which detoxifies herbicides through conjugation with glutathione.
Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the enzymatic activity of GST.
Detailed Protocol:
-
Sample Preparation: Prepare a crude enzyme extract from plant tissue (e.g., leaves) that has been treated with the potential herbicide safener.
-
Reaction Mixture: Prepare a reaction cocktail containing a suitable buffer (e.g., phosphate buffer, pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[14]
-
Enzyme Reaction: Add the enzyme extract to the reaction mixture and monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.[14]
-
Calculation: The GST activity can be calculated using the molar extinction coefficient of the CDNB-glutathione conjugate.[14]
Conclusion
The this compound scaffold represents a privileged structure in the development of new therapeutic and agrochemical agents. Its derivatives have demonstrated significant potential as kinase inhibitors for cancer treatment, as anticonvulsants, and as fungicidal and herbicide safening agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in these fields, facilitating the continued exploration and optimization of this promising class of compounds. Further investigation into the structure-activity relationships and the elucidation of additional molecular targets will undoubtedly expand the therapeutic utility of this compound derivatives.
References
- 1. ulab360.com [ulab360.com]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
The Structure-Activity Relationship of 4-Chloro-6-phenylpyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-6-phenylpyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their applications as kinase inhibitors, fungicides, and herbicides. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to facilitate further research and drug discovery efforts in this area.
Kinase Inhibitory Activity
Derivatives of this compound are frequently explored as inhibitors of various protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] The core structure allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The primary point of diversification for this scaffold is the displacement of the 4-chloro group with various amine-containing moieties, leading to 4-anilino-6-phenylpyrimidine derivatives.[1] The nature of the substituent on the aniline ring, as well as modifications to the 6-phenyl ring, significantly influences inhibitory activity against specific kinases.
Key SAR observations for kinase inhibition include:
-
Substitution at the 4-position: The introduction of aniline and substituted aniline moieties at this position is a common and often critical strategy for achieving potent inhibition of tyrosine kinases.[2] The nature of the substituents on the aniline ring can modulate potency and selectivity.
-
Substitution at the 6-position: A variety of aryl and heteroaryl groups are tolerated at this position. Modifications here are often employed to enhance potency, improve physicochemical properties, or fine-tune selectivity. The phenyl group can be substituted to explore further interactions within the ATP-binding pocket of kinases.[2]
-
The Chloro Group: The chlorine atom at the 4-position is a key feature, contributing to the binding affinity of many kinase inhibitors.[2]
The following table summarizes the predicted SAR for a series of 4-substituted-6-(3-iodophenyl)pyrimidine analogs based on trends observed in related pyrimidine kinase inhibitors, with a focus on Aurora Kinase A.
Table 1: Predicted Structure-Activity Relationship of 4-Substituted-6-(3-iodophenyl)pyrimidine Analogs against Aurora Kinase A
| Compound ID | R Group (Substitution at C4) | Predicted IC50 (nM) against Aurora Kinase A | Rationale |
| 1 | -Cl (Parent Compound) | >10,000 | The chloro group is a good leaving group for synthesis but lacks the necessary interactions for potent inhibition. |
| 2 | -NH-Ph | 500 - 1000 | The aniline group provides a hydrogen bond donor and acceptor, improving affinity over the chloro analog. |
| 3 | -NH-Ph-4-F | 100 - 500 | Introduction of a fluorine atom can enhance binding through favorable electrostatic interactions. |
| 4 | -NH-Ph-3-Cl | 200 - 600 | A chloro substituent on the aniline can modulate electronic properties and binding orientation. |
| 5 | -NH-Ph-4-OMe | 800 - 1500 | The methoxy group may introduce steric hindrance, potentially reducing potency. |
| 6 | -NH-(CH2)2-morpholine | 50 - 200 | The morpholine group can improve solubility and form additional hydrogen bonds. |
Note: The data in this table is predictive and based on trends observed for analogous 4-anilino-6-phenylpyrimidine kinase inhibitors. Actual values would need to be determined experimentally.[1]
Targeted Signaling Pathways
Aurora kinases are crucial for the regulation of mitosis, and their overexpression is common in various cancers.[3] Analogs of this compound have shown potential as inhibitors of Aurora Kinase A, which would disrupt the cell cycle and lead to apoptosis in cancer cells.[4]
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[5] The this compound scaffold serves as a valuable starting point for the development of p38 MAPK inhibitors.[5]
Fungicidal and Herbicidal Activity
Recent studies have explored this compound analogs for their potential applications in agriculture as fungicides and herbicide safeners. By combining the structural features of known agrochemicals, novel derivatives with significant biological activity have been synthesized.[6]
Fungicidal Activity
A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and evaluated for their fungicidal activity against various plant pathogens.
Table 2: Fungicidal Activity (EC50 in mg/L) of 4-Chloro-6-substituted phenoxy-2-phenylpyrimidine Analogs
| Compound ID | R Group (on Phenoxy Ring) | S. sclerotiorum | T. cucumeris |
| 1 | H | 1.21 | 25.13 |
| 2 | 2-F | 0.93 | 15.62 |
| 3 | 3-F | 1.15 | 28.45 |
| 4 | 4-F | 1.02 | 33.17 |
| 6 | 2-Cl | 1.08 | 18.23 |
| 11 | 2-Me | 1.35 | 12.87 |
| 17 | 2-OMe | 1.17 | 20.31 |
| 19 | 3-OMe | 1.12 | 30.15 |
| Fenclorim | (Reference) | 18.11 | 28.46 |
| Pyrimethanil | (Reference) | 8.39 | 15.27 |
Data sourced from "Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners".[6]
The data indicates that the introduction of a substituted phenoxy group at the 6-position can significantly enhance fungicidal activity compared to the lead compound, fenclorim.[6]
Herbicidal Safening Activity
The same series of compounds also exhibited herbicide safening activity, protecting crops from the injurious effects of herbicides.
Experimental Protocols
General Synthesis of 4-Substituted-6-phenylpyrimidine Analogs
The synthesis of 4-anilino-6-phenylpyrimidine analogs typically involves a nucleophilic aromatic substitution reaction.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, add the corresponding amine (R-NH2, 1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).[4]
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C for 2-12 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilino-6-phenylpyrimidine analog.[4]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against a target kinase.
Materials:
-
Target kinase (e.g., Aurora Kinase A)
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds (this compound analogs)
-
384-well white opaque plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.[4]
Antifungal Activity Assay (Mycelium Growth Rate Method)
Procedure:
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations.
-
Pour the PDA containing the test compounds into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) for a specified period.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of inhibition of mycelial growth compared to a control plate (containing only the solvent).
-
Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth.[6]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic and agrochemical agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 4- and 6-positions in determining the biological activity of these analogs. The detailed experimental protocols provide a framework for the synthesis and evaluation of new compounds based on this versatile core. Further optimization of this scaffold holds significant potential for the discovery of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases, as well as effective fungicides and herbicide safeners for agricultural applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and efficiency in constructing carbon-carbon bonds. This powerful palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules.
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 4-Chloro-6-phenylpyrimidine with various arylboronic acids. The pyrimidine core is a significant pharmacophore, and the ability to functionalize it at the C4-position opens avenues for creating diverse molecular libraries for screening and lead optimization. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, appropriate selection of catalyst, ligand, and reaction conditions can achieve high yields and selectivity.[1]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Pd(II) complex. The use of bulky, electron-rich phosphine ligands is often crucial for this step with less reactive aryl chlorides.[2][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]
Recommended Reaction Conditions
Successful Suzuki-Miyaura coupling of this compound requires careful optimization of several parameters. Below is a summary of typical reaction conditions compiled from protocols for structurally similar chloropyrimidines.
Table 1: General Reagents and Conditions
| Parameter | Recommended | Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 2 - 5 mol% |
| Ligand (if needed) | PPh₃, SPhos, XPhos | 2 - 10 mol% |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane, Toluene, DME, often with H₂O | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for C-Cl activation |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation |
Table 2: Catalyst and Ligand Selection for Chloropyrimidines
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Substrates | Key Characteristics |
| Pd(PPh₃)₄ (2-5%) | - | General purpose | A common, robust pre-catalyst, though may require higher temperatures for chlorides.[3] |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | Challenging aryl chlorides | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition.[3] |
| PdCl₂(dppf) (2-5%) | - | General purpose | A stable and widely used catalyst, effective for a range of couplings. |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Less reactive aryl chlorides | XPhos is another highly effective Buchwald ligand for activating C-Cl bonds. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave reactor tube
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent volume should be sufficient to dissolve the reagents (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.[6] Alternatively, for microwave-assisted reactions, seal the tube and place it in the microwave reactor, setting the temperature to 100-120 °C for 15-30 minutes.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-phenylpyrimidine product.
-
Characterization: Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Safety Precautions
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure rigorous inert atmosphere; use a fresh bottle of catalyst or a pre-catalyst.[2] |
| Insufficient temperature | Increase temperature in 10 °C increments, up to 120 °C. | |
| Inappropriate base/solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene, DME/Water).[3] | |
| Protodeboronation of Boronic Acid | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not acidic. A slight excess of boronic acid can compensate. |
| Homocoupling of Boronic Acid | Oxygen contamination | Ensure the reaction mixture is thoroughly degassed before heating. |
| Dehalogenation of Starting Material | Catalyst deactivation or side reaction | Try a different ligand or catalyst system. Buchwald ligands (SPhos, XPhos) can be effective.[3] |
References
Application Notes: 4-Chloro-6-phenylpyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1] Among pyrimidine-based intermediates, 4-Chloro-6-phenylpyrimidine stands out as a versatile and valuable building block for the development of novel kinase inhibitors. Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases such as cancer and inflammatory disorders.[1][2]
The structure of this compound offers two key points for chemical modification. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing moieties.[1][3] This is a critical step, as the resulting 4-anilino-pyrimidine scaffold is known to effectively bind to the ATP-binding site of many kinases.[2] Secondly, the phenyl group at the C6 position can be readily functionalized, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to explore structure-activity relationships (SAR) and optimize inhibitor potency, selectivity, and pharmacokinetic properties.[1]
These application notes provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold, with a focus on inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) and Aurora Kinase A.
Synthesis of p38 MAPK Inhibitors
The p38 MAPKs are a family of serine/threonine kinases that are central to cellular responses to inflammatory cytokines and environmental stress.[1] Their dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making them a significant therapeutic target.[1] The this compound scaffold provides an excellent starting point for the design of potent and selective p38 MAPK inhibitors.
A common synthetic strategy involves a two-step process: an initial nucleophilic aromatic substitution to introduce a desired amine at the C4 position, followed by a Suzuki cross-coupling reaction to modify the C6-phenyl ring.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloro-6-(3-iodophenyl)pyrimidine with Cyclopropylamine
This protocol describes the synthesis of the intermediate, N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine.
-
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine
-
Cyclopropylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
-
Procedure:
-
To a solution of 4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 eq) in n-butanol, add cyclopropylamine (1.2 eq) and DIPEA (2.0 eq).[1]
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine.
-
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a p38 MAPK Inhibitor
This protocol outlines the final step in the synthesis of a hypothetical p38 MAPK inhibitor.
-
Materials:
-
N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine (from Protocol 1)
-
4-Fluorophenylboronic acid
-
Potassium carbonate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dioxane and water (4:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a reaction vessel, combine N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the final inhibitor.
-
Biological Activity of p38 MAPK Inhibitors
The following table summarizes the inhibitory activity of representative p38 MAPK inhibitors.
| Compound ID | Structure | p38α IC₅₀ (nM) |
| SB202190 | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | 50 |
| VX-745 | 5-(2,6-Dichlorophenyl)-2-(phenylamino)thiazolo[5,4-d]pyrimidine | 11 |
| PH-797804 | (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamde | 10 |
Note: The structures shown are representative p38 MAPK inhibitors and may not be directly synthesized from this compound. The data is provided for comparative purposes.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by environmental stresses and inflammatory cytokines.[4][5] This leads to the activation of a kinase cascade, ultimately resulting in the phosphorylation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[4][6]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Synthesis of Aurora Kinase A Inhibitors
Aurora Kinase A is a key regulator of mitosis, playing crucial roles in centrosome maturation, spindle assembly, and cell cycle progression.[7][8] Its overexpression is common in many cancers, making it an attractive target for anticancer drug development.[9] Derivatives of this compound have shown promise as potent inhibitors of Aurora Kinase A.
The synthetic approach is similar to that for p38 MAPK inhibitors, primarily involving nucleophilic substitution at the C4 position to install a pharmacophore that interacts with the kinase's hinge region.
Experimental Protocol
Protocol 3: General Procedure for the Synthesis of 4-Anilino-6-phenylpyrimidine Derivatives
This protocol describes a general method for the reaction of this compound with various anilines.
-
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Hydrochloric acid (catalytic amount)
-
Water or an alcohol solvent (e.g., 2-propanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in water or 2-propanol.
-
Add the substituted aniline (1.1 eq).
-
Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Biological Activity of Aurora Kinase A Inhibitors
The following table presents the inhibitory activity of a series of pyrimidine-based Aurora Kinase A inhibitors.
| Compound ID | R Group at C4-Aniline | Aurora A IC₅₀ (nM) |
| 1 | H | 24.1 ± 7.9 |
| 7 | 4-F | > 100 |
| 10 | 4-Cl, 3-F | 52.2 ± 8.1 |
| 13 | 4-Cl, 2-F | 38.6 ± 7.0 |
| 17 | 4-Cl, 2,3-diF | 64.9 ± 13.7 |
Data adapted from a study on pyrimidine-based Aurora A inhibitors. The core structure is more complex than a simple 4-anilino-6-phenylpyrimidine, but the data illustrates the impact of substitutions on the aniline moiety.[9]
Aurora Kinase A Signaling Pathway
Aurora Kinase A is a central regulator of the G2/M transition and mitosis.[7] It is activated by phosphorylation and binding to cofactors like TPX2. Once active, it phosphorylates a multitude of substrates that are essential for centrosome separation, spindle assembly, and proper chromosome segregation, thereby ensuring genomic stability during cell division.[7][8]
Caption: Simplified Aurora Kinase A activation and function in mitosis.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the ADP back to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and thus, the kinase activity.[7]
-
Materials:
-
Recombinant human kinase (e.g., p38α or Aurora A)
-
Kinase substrate (specific for the target kinase)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%. Dilute the kinase enzyme and substrate to their optimal working concentrations in kinase buffer. Prepare the ATP solution at a concentration close to the Km for the target kinase.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Conclusion
This compound and its analogs are highly valuable intermediates for the synthesis of kinase inhibitors. The straightforward and versatile chemistry of this scaffold allows for the systematic exploration of chemical space to develop potent and selective inhibitors against key therapeutic targets like p38 MAPK and Aurora Kinase A. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of novel kinase inhibitors based on this privileged pyrimidine core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Chloro-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Chloro-6-phenylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a robust two-step process commencing with the base-catalyzed condensation of acetophenone and ethyl formate to yield 6-phenylpyrimidin-4-ol, followed by a chlorination step using phosphorus oxychloride (POCl₃) to afford the final product. This protocol offers a comprehensive guide with scalable reaction conditions, purification methods, and analytical characterization data. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a DOT language diagram.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound, in particular, is a versatile building block that allows for further chemical modifications, enabling the generation of diverse molecular libraries for drug discovery and development. The efficient and reliable synthesis of this intermediate is crucial for advancing research in areas such as oncology and infectious diseases. The methodology detailed herein is designed for accessibility, reproducibility, and scalability.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the pyrimidine ring through the condensation of a ketone with a formylating agent and a nitrogen source. The resulting pyrimidin-4-ol is then converted to the target chloro-derivative in the second step.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-phenylpyrimidin-4-ol
This procedure details the formation of the pyrimidine core through a base-catalyzed condensation reaction.
Materials:
-
Acetophenone
-
Ethyl formate
-
Sodium metal
-
Absolute Ethanol
-
Formamidine acetate
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add acetophenone (1.0 eq) dropwise at room temperature.
-
Following the addition of acetophenone, add ethyl formate (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add a solution of formamidine acetate (1.1 eq) in absolute ethanol.
-
Heat the mixture to reflux for an additional 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 5-6 with hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-phenylpyrimidin-4-ol.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the pyrimidin-4-ol intermediate.
Materials:
-
6-phenylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-phenylpyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Optionally, a catalytic amount of DIPEA can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer detectable.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of heptane and ethyl acetate to yield this compound as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| Acetophenone | C₈H₈O | 120.15 | Starting Material | 1.0 |
| Ethyl Formate | C₃H₆O₂ | 74.08 | Reagent | 1.2 |
| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | Reagent | 1.1 |
| 6-phenylpyrimidin-4-ol | C₁₀H₈N₂O | 172.18 | Intermediate | - |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Chlorinating Agent | 5.0 |
| This compound | C₁₀H₇ClN₂ | 190.63 | Final Product | - |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction | Temperature (°C) | Duration (h) | Solvent | Expected Yield (%) |
| 1 | Synthesis of 6-phenylpyrimidin-4-ol | Reflux | 10-14 | Ethanol | 70-80 |
| 2 | Synthesis of this compound | Reflux (~110) | 3-5 | POCl₃ (neat) | 80-90 |
Table 3: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 95-98 °C |
| ¹H NMR (CDCl₃) | δ 8.90 (s, 1H, pyrimidine-H), 8.15-8.12 (m, 2H, Ar-H), 7.55-7.50 (m, 4H, Ar-H and pyrimidine-H) |
| ¹³C NMR (CDCl₃) | δ 163.0, 162.5, 158.0, 136.0, 131.0, 129.0, 127.0, 118.0 |
| Mass Spec (EI) | m/z 190 (M⁺), 192 (M+2) |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of Crude 4-Chloro-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude 4-Chloro-6-phenylpyrimidine, a key intermediate in the synthesis of various biologically active molecules. The following purification techniques are addressed: recrystallization and column chromatography.
Introduction
This compound serves as a crucial building block in medicinal chemistry and drug discovery. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological data. Crude this compound obtained from synthesis often contains unreacted starting materials, byproducts, and other impurities that must be removed. This guide outlines effective purification strategies to obtain high-purity this compound.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound. Please note that the values for crude and purified purity and the recovery yield are illustrative, as specific experimental data for this compound is not consistently available in the public domain. The data for analogous compounds, such as 4-Chloro-6-(3-iodophenyl)pyrimidine, suggests that high purity can be achieved using the described methods.
| Purification Technique | Crude Purity (Illustrative) | Purified Purity (Illustrative) | Recovery Yield (Illustrative) | Key Parameters |
| Recrystallization | ~85% | >98% | 70-90% | Solvent: Ethanol/Water or Ethyl Acetate/Heptane |
| Column Chromatography | ~85% | >99% | 60-80% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures.
Protocol for Single-Solvent Recrystallization:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
Protocol for Two-Solvent Recrystallization:
-
Solvent System Selection: Choose a solvent in which this compound is highly soluble (e.g., ethyl acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., heptane).
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent (ethyl acetate).
-
Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" (heptane) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent back to the mixture until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry, sample-adsorbed silica gel onto the top of the column.
-
Elution: Begin elution with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Detailed steps of the recrystallization protocol.
Caption: Detailed steps of the column chromatography protocol.
The Versatility of 4-Chloro-6-phenylpyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 4-Chloro-6-phenylpyrimidine serves as a privileged scaffold in medicinal chemistry, offering a versatile starting point for the synthesis of a diverse array of biologically active molecules. Its unique structural features, particularly the reactive chlorine atom at the 4-position, allow for facile derivatization, making it a valuable building block in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of kinase inhibitors, anti-inflammatory agents, and antifungal compounds.
Application as a Scaffold for Kinase Inhibitors
Derivatives of this compound have emerged as potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders. The pyrimidine core can act as a hinge-binder in the ATP-binding pocket of kinases, while substitutions at the 4- and 6-positions can be tailored to achieve high potency and selectivity.
Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[1] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The 4-amino-6-phenylpyrimidine scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.
Quantitative Data for Aurora Kinase Inhibitors:
| Compound ID | R-Group at C4-position | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| 1 | 4-Methylpiperazin-1-yl | 309 | 293 | [2] |
| 2 | (S)-3-(dimethylamino)pyrrolidin-1-yl | 15 | 25 | [2] |
| 3 | 4-(2-hydroxyethyl)piperazin-1-yl | 52.2 | 64.9 | [2] |
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that are central to immune responses and inflammation.[3] Selective JAK inhibitors are effective in treating autoimmune diseases like rheumatoid arthritis. The 4-phenylpyrimidine core has been explored for the development of potent and selective JAK inhibitors.
Quantitative Data for JAK Inhibitors:
| Compound ID | R-Group at C4-position | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| 4 | 2-(morpholinomethyl)anilin-4-yl | 72 | 864 | >1000 | >1000 | [4] |
| 5 | 4-((dimethylamino)methyl)anilin-2-yl | - | - | 2.0 | - | [3] |
Application in the Development of Anti-Inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. Selective COX-2 inhibitors can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The 4-amino-6-phenylpyrimidine scaffold has shown promise in the design of novel COX-2 inhibitors.
Quantitative Data for COX-2 Inhibitors:
| Compound ID | R-Group at C4-position | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6 | 4-Sulfamoylphenylamino | >100 | 0.18 | >555 | [5] |
| 7 | 4-Methoxyphenylamino | 15.2 | 0.20 | 76 | [5][6] |
| 8 | 4-Fluorophenylamino | 25.8 | 0.16 | 161.25 | [5][6] |
Application as Antifungal Agents
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. The this compound scaffold can be derivatized to produce compounds with significant activity against pathogenic fungi, such as Candida albicans.
Quantitative Data for Antifungal Activity:
| Compound ID | R-Group at C4-position | Candida albicans MIC (µg/mL) | Reference |
| 9 | 4-Chlorophenylamino | 250-500 | [7] |
| 10 | 3,4-Dichlorophenylamino | >500 | [7] |
| 11 | N-butylamino | 100 | [8] |
Experimental Protocols
The versatility of this compound as a building block stems from the reactivity of the C4-chloro group, which readily undergoes nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.
Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol describes the general procedure for the synthesis of 4-amino-6-phenylpyrimidine derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Desired amine (e.g., aniline, morpholine, piperazine derivative)
-
Solvent (e.g., 2-propanol, water, or neat)
-
Acid (e.g., HCl, optional for acid-catalyzed reactions)[9][10]
-
Base (e.g., triethylamine, K₂CO₃, if required to neutralize HCl produced)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add the chosen solvent. For acid-catalyzed reactions in water or an alcohol, a catalytic amount of HCl (e.g., 0.1 eq) can be added.[10] Alternatively, the reaction can be run neat (without solvent) or with a non-protic solvent and a base (e.g., triethylamine, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 80-120 °C) for 1 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
If an acid was used, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-phenylpyrimidine derivative.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 4-aryl-6-phenylpyrimidine derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)[11][12]
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, toluene)[12][13]
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).[12][14]
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and aqueous base solution).
-
Heat the reaction mixture with stirring at a temperature between 70-110 °C for 3 to 24 hours.[13][14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-phenylpyrimidine.
Protocol for Sonogashira Coupling
This protocol describes the synthesis of 4-alkynyl-6-phenylpyrimidine derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CH₃CN)₂Cl₂)[15]
-
Copper(I) cocatalyst (e.g., CuI)
-
Solvent (e.g., THF, DMF, ethanol)[16]
-
Reaction vessel suitable for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the copper(I) cocatalyst (0.01-0.1 eq) in the chosen solvent.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 2 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-6-phenylpyrimidine.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnc.ir [ijnc.ir]
Application Notes and Protocols for High-Throughput Screening of 4-Chloro-6-phenylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for 4-chloro-6-phenylpyrimidine derivatives. This class of compounds has shown significant promise as modulators of key cellular signaling pathways, particularly as kinase inhibitors. The following sections detail the primary biological targets, relevant signaling pathways, quantitative data for analogous compounds, and detailed experimental protocols for HTS campaigns.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target the ATP-binding site of various protein kinases.[1][2] The chlorine atom at the 4-position serves as a versatile synthetic handle for the introduction of diverse chemical moieties, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] Derivatives of this scaffold have been particularly noted for their potential as inhibitors of Aurora kinases and p38 MAP kinases, both of which are implicated in cancer and inflammatory diseases.[1][4]
Key Biological Targets and Signaling Pathways
Aurora Kinase and MYC Oncoprotein Degradation
Aurora kinases, particularly Aurora A and B, are serine/threonine kinases that are critical regulators of mitosis. Overexpression of these kinases is common in many cancers. Aurora A kinase is known to phosphorylate and stabilize the MYC oncoprotein, a key driver of tumorigenesis.[1] Inhibition of Aurora A by this compound derivatives can prevent MYC phosphorylation, leading to its ubiquitination and subsequent degradation by the proteasome. This results in cell cycle arrest and apoptosis in cancer cells that are dependent on MYC.[1][5][6]
p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade that responds to stressful stimuli, such as inflammatory cytokines and environmental stress.[7][8] The p38 MAP kinases regulate a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[9] Dysregulation of this pathway is associated with inflammatory diseases and cancer. The this compound scaffold can be utilized to develop inhibitors that target the ATP-binding pocket of p38 MAP kinases.[4][10]
Quantitative Data Summary
While comprehensive screening data for a large library of this compound derivatives is proprietary, the following tables summarize representative data for analogous compounds, providing a benchmark for expected potencies in HTS assays.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 13 (analogue) | Aurora A | <20 | Biochemical | [11] |
| Compound 13 (analogue) | Aurora B | 25 | Biochemical | [11] |
| p38 Inhibitor IV (analogue) | p38α | 14 | Biochemical | [10] |
| p38 Inhibitor IV (analogue) | p38β | 330 | Biochemical | [10] |
Table 2: Cellular Activity of Representative Pyrimidine Derivatives
| Compound ID | Cell Line | Endpoint | IC50 (nM) | Reference |
| Compound 13 (analogue) | NCI-H524 (c-MYC amplified) | Growth Inhibition | 3.36 | [11] |
| Compound 13 (analogue) | NCI-H146 (MYC unamplified) | Growth Inhibition | >1000 | [11] |
| C1 (MYC degrader) | 293T | MYC Degradation (DC50) | ~5000 | [12] |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays suitable for the evaluation of this compound derivatives. These protocols are designed for 384-well plate formats and are compatible with automated liquid handling systems.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure the activity of kinases like Aurora A or p38 MAPK by quantifying the amount of ADP produced.[1][13][14]
Materials:
-
Enzyme: Recombinant Human Aurora A or p38α Kinase
-
Substrate: Appropriate peptide substrate (e.g., Kemptide for Aurora A)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compounds: this compound derivatives in DMSO
-
Assay Plate: 384-well low-volume white plates
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of test compounds or controls (e.g., Staurosporine for positive control, DMSO for negative control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a solution of kinase and substrate in assay buffer. Add 2.5 µL of this solution to each well.
-
Reaction Initiation: Add 2.5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based MYC Degradation Assay (NanoLuc®)
This protocol describes a cell-based HTS assay to identify compounds that induce the degradation of the MYC oncoprotein using a NanoLuc® fusion construct.[12][15]
Materials:
-
Cell Line: A human cell line (e.g., HEK293T or a cancer cell line with high MYC expression) stably or transiently expressing a MYC-NanoLuc® fusion protein.
-
Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.
-
Test Compounds: this compound derivatives in DMSO.
-
Assay Plate: 384-well solid white tissue culture-treated plates.
-
Reagents: Nano-Glo® Luciferase Assay System (Promega).
Procedure:
-
Cell Seeding: Seed the MYC-NanoLuc® expressing cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Add test compounds at various concentrations to the wells. Include appropriate controls (e.g., a known MYC degrader as a positive control and DMSO as a negative control).
-
Incubation: Incubate the plates for a predetermined time (e.g., 6 to 24 hours) to allow for compound-induced protein degradation.
-
Cell Lysis and Signal Generation: Equilibrate the plate to room temperature. Add Nano-Glo® Luciferase Assay Reagent to each well, which lyses the cells and provides the substrate for the NanoLuc® enzyme.
-
Incubation: Incubate for 3 minutes at room temperature to ensure complete lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in the luminescent signal indicates degradation of the MYC-NanoLuc® fusion protein. Calculate the percentage of MYC degradation for each compound and determine DC50 values (concentration for 50% degradation).
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The provided application notes and protocols offer a robust framework for conducting high-throughput screening campaigns to identify novel drug candidates targeting key signaling pathways in cancer and inflammatory diseases. The combination of biochemical and cell-based assays will enable a comprehensive evaluation of compound activity and mechanism of action.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct Phosphorylation and Stabilization of MYC by Aurora B Kinase Promote T-cell Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based high-throughput screening using a target–NanoLuc fusion construct to identify molecular glue degraders of c-Myc oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Cell-based high-throughput screening using a target–NanoLuc fusion construct to identify molecular glue degraders of c-Myc oncoprotein - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: High-Quality Crystal Growth of 4-Chloro-6-phenylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The purity and crystalline form of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. 4-Chloro-6-phenylpyrimidine, a key intermediate in the synthesis of various biologically active compounds, requires robust crystallization methods to ensure high purity and optimal physical properties. These application notes provide detailed protocols for common crystallization techniques, including cooling crystallization, anti-solvent crystallization, and vapor diffusion, tailored for obtaining high-quality crystals of this compound.
Solvent Selection: The Foundation of Crystallization
The choice of solvent is the most critical step in developing a successful crystallization process. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[1][2] The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2] Given the aromatic and heterocyclic nature of this compound, a range of solvents with varying polarities should be screened.[3]
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent or solvent system for crystallization.
Materials:
-
Crude this compound
-
A selection of solvents (see Table 1)
-
Small test tubes or vials
-
Heating apparatus (hot plate, steam bath, or oil bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of crude this compound into a test tube.
-
Add 0.5 mL of the solvent to be tested.[4]
-
Vigorously mix the contents at room temperature.[5]
-
Observation: If the compound dissolves completely, the solvent is unsuitable for single-solvent cooling crystallization but may be a "good" solvent for an anti-solvent system. If the compound remains insoluble, proceed to the next step.[5]
-
-
Hot Solubility Test:
-
Gently heat the suspension to the solvent's boiling point while stirring.[6]
-
If the compound does not dissolve completely, add small portions (0.1 mL) of the hot solvent until a clear solution is obtained.[6]
-
Observation: If the compound dissolves completely in the hot solvent, it is a potential candidate for cooling crystallization. If it remains insoluble, it is a poor solvent.[5]
-
-
Crystallization Test:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod.[3]
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.[1]
-
Observation: An ideal solvent will yield a large quantity of crystals upon cooling.[5]
-
-
Record Observations: Systematically record the results for each solvent in a table similar to Table 2.
Data Presentation: Solvent Screening
Table 1: Potential Solvents for Crystallization Screening. This table lists common organic solvents with varying polarities suitable for initial screening.
| Solvent Class | Solvent Name | Boiling Point (°C) | Polarity | Notes |
| Alcohols | Methanol | 65 | High | Good for polar compounds. |
| Ethanol | 78 | High | A very common and effective recrystallization solvent.[7] | |
| Isopropanol | 82 | Medium | Less polar than ethanol. | |
| Ketones | Acetone | 56 | Medium | Excellent solvent, but low boiling point can be a drawback.[2][7] |
| Esters | Ethyl Acetate | 77 | Medium | Good general-purpose solvent.[7] |
| Aromatics | Toluene | 111 | Low | Can aid crystallization of aromatic compounds.[8] |
| Ethers | Tetrahydrofuran (THF) | 66 | Medium | A good "good" solvent for anti-solvent methods. |
| 1,4-Dioxane | 101 | Medium | Used for similar compounds.[7] | |
| Chlorinated | Dichloromethane (DCM) | 40 | Medium | Highly volatile, often used in vapor diffusion.[9] |
| Amides | N,N-Dimethylformamide (DMF) | 153 | High | High boiling point; suitable for compounds with low solubility.[10] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | 189 | High | High boiling point; dissolves a wide range of compounds.[10] |
| Alkanes | Hexanes / Heptane | 69 / 98 | Low | Often used as an "anti-solvent".[7] |
Table 2: Template for Recording Solvent Screening Results.
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Observations (Crystal Quality, Color, etc.) |
| e.g., Ethanol | Low | High | Yes, fine white needles | Good yield after ice bath. |
| e.g., Toluene | Medium | High | Poor, oily precipitate | "Oiled out" instead of crystallizing. |
| e.g., Heptane | Insoluble | Insoluble | N/A | Potential anti-solvent. |
| ... |
Crystallization Protocols & Workflows
Based on the solvent screening, an appropriate crystallization method can be selected.
Method 1: Cooling Crystallization
This is the most common technique, suitable when the compound's solubility is significantly higher in a hot solvent than in a cold one.[6] Slow cooling is crucial for forming large, high-purity crystals.[7]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the compound at its boiling point.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to prevent premature crystallization.[11]
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and better crystal growth.[11]
-
Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.
// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1.2]; io [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes start [label="Crude this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Minimum\nHot Solvent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; impurities [label="Insoluble Impurities\nPresent?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; filtration [label="Hot Gravity\nFiltration", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Slow Cooling to\nRoom Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ice_bath [label="Cool in Ice Bath", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Isolate Crystals\n(Vacuum Filtration)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash with\nCold Solvent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry Crystals", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="High-Quality Crystals", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> impurities; impurities -> filtration [label="Yes"]; impurities -> cool [label="No"]; filtration -> cool; cool -> ice_bath; ice_bath -> isolate; isolate -> wash; wash -> dry; dry -> end; }
Caption: Diagram of a typical vapor diffusion setup.
Troubleshooting and Data Summary
Table 3: Common Crystallization Problems and Solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is too dilute (not supersaturated). [3] | Concentrate the solution by slowly evaporating some solvent. [11]Induce crystallization by scratching the flask or adding a seed crystal. [3][7] |
| "Oiling Out" | Compound precipitating above its melting point; solution is too concentrated; cooling is too rapid. [3] | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. [4] |
| Poor Crystal Quality (fine needles, powder) | Nucleation rate is too high; cooling or anti-solvent addition is too fast; impurities are present. [4] | Decrease the level of supersaturation (use slightly more solvent). [4]Ensure the cooling or diffusion process is as slow as possible. Consider further purification of the crude material before crystallization. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Before the slow cooling step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. [11] |
Table 4: Comparison of Crystallization Methods.
| Method | Best For | Scalability | Typical Speed | Crystal Quality |
| Cooling Crystallization | Compounds with temperature-dependent solubility. | High | Fast | Good to High |
| Anti-Solvent Crystallization | Compounds lacking a good single solvent. | High | Fast | Variable to High |
| Vapor Diffusion | Small quantities; obtaining single crystals for X-ray. | Low | Slow | Very High |
| Slow Evaporation | Thermally stable, non-volatile compounds. | Medium | Very Slow | Variable to High |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-6-phenylpyrimidine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive and scalable two-step synthesis protocol for 4-Chloro-6-phenylpyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis is designed for the production of preclinical study quantities, focusing on robust and reproducible methodologies. The protocol first outlines the synthesis of the key intermediate, 4,6-dichloropyrimidine, from readily available starting materials. This is followed by a selective Suzuki-Miyaura cross-coupling reaction to introduce the phenyl moiety. Detailed experimental procedures, data presentation in tabular format for easy reference, and process visualizations using Graphviz are provided to ensure clarity and successful implementation.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. This compound, in particular, serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The demand for scalable and efficient synthetic routes to produce this intermediate in sufficient quantities for preclinical evaluation is therefore significant. This document details a reliable two-step synthetic pathway amenable to scale-up, starting from the formation of 4,6-dihydroxypyrimidine, followed by chlorination and a final selective arylation.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of this compound is depicted below. The process begins with the condensation of diethyl malonate and formamide to yield 4,6-dihydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride to give 4,6-dichloropyrimidine. The final step involves a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to afford the target compound.
Part 1: Scale-up Synthesis of 4,6-Dichloropyrimidine
This part details the synthesis of the key intermediate, 4,6-dichloropyrimidine, in two stages: the formation of 4,6-dihydroxypyrimidine and its subsequent chlorination.
Stage 1.1: Synthesis of 4,6-Dihydroxypyrimidine
This protocol is adapted from scalable literature procedures for the synthesis of 4,6-dihydroxypyrimidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Sodium Ethoxide | 68.05 | 2.2 |
| Absolute Ethanol | 46.07 | Solvent |
| Formamide | 45.04 | 2.0 |
| Diethyl Malonate | 160.17 | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | As needed |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge sodium ethoxide and absolute ethanol.
-
Add formamide to the reactor and heat the mixture to reflux with stirring.
-
Add diethyl malonate dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly add concentrated hydrochloric acid to the stirred mixture to adjust the pH to 4-5. A precipitate will form.
-
Filter the solid precipitate, wash thoroughly with cold water, followed by a wash with cold ethanol.
-
Dry the resulting white to off-white solid under vacuum to yield 4,6-dihydroxypyrimidine.
Expected Yield: 80-90%
Stage 1.2: Chlorination of 4,6-Dihydroxypyrimidine
This protocol utilizes a scalable, solvent-free method for the chlorination of 4,6-dihydroxypyrimidine.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4,6-Dihydroxypyrimidine | 112.09 | 1.0 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 2.2 |
| Pyridine | 79.10 | 1.0 |
| Sodium Carbonate | 105.99 | As needed |
Procedure:
-
In a high-pressure, sealed reactor equipped with a mechanical stirrer, charge 4,6-dihydroxypyrimidine and pyridine.
-
Carefully add phosphorus oxychloride to the reactor.
-
Seal the reactor and heat the mixture to 140-160°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to a stirred vessel containing ice-water. This step is exothermic and should be performed with caution in a well-ventilated fume hood.
-
Adjust the pH of the aqueous mixture to 8-9 with a saturated solution of sodium carbonate to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford 4,6-dichloropyrimidine.
Expected Yield: >85%
Part 2: Scale-up Synthesis of this compound
This part details the selective mono-arylation of 4,6-dichloropyrimidine using a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4,6-Dichloropyrimidine | 148.98 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.9-1.0 |
| Pd(PPh3)4 | 1155.56 | 0.01-0.03 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0-3.0 |
| 1,4-Dioxane | 88.11 | Solvent |
| Water | 18.02 | Solvent |
Procedure:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4,6-dichloropyrimidine, phenylboronic acid (use slightly less than one equivalent to favor mono-substitution), potassium carbonate, and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)).
-
Evacuate and backfill the reactor with nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate this compound.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1.1 | Pyrimidine Formation | Diethyl Malonate, Formamide, NaOEt | Ethanol | Reflux | 4-6 | 80-90 |
| 1.2 | Chlorination | 4,6-Dihydroxypyrimidine, POCl3, Pyridine | Solvent-free | 140-160 | 2-4 | >85 |
| 2 | Suzuki Coupling | 4,6-Dichloropyrimidine, Phenylboronic Acid, Pd(PPh3)4, K2CO3 | Dioxane/Water | 80-100 | 4-12 | 60-75 |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 8.95 (s, 1H, pyrimidine-H), 8.15-8.12 (m, 2H, Ar-H), 7.60 (s, 1H, pyrimidine-H), 7.55-7.50 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ≈ 165.0, 162.2, 158.8, 135.9, 131.5, 129.0, 128.8, 118.0 |
| Mass Spec. (ESI+) | m/z calculated for C₁₀H₇ClN₂ [M+H]⁺: 191.04; found: 191.04 |
Note: The analytical data presented are representative and should be confirmed by experimental analysis of the synthesized compound.
Conclusion
The protocols detailed in these application notes provide a robust and scalable pathway for the synthesis of this compound, suitable for producing quantities required for preclinical studies. By following these procedures, researchers and drug development professionals can reliably obtain this key intermediate with good yields and purity. The provided workflows and data tables serve as a practical guide for the successful implementation of this synthesis on a laboratory and pilot scale.
References
In Vitro Biological Evaluation of 4-Chloro-6-phenylpyrimidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro biological evaluation of 4-chloro-6-phenylpyrimidine compounds, a class of molecules with significant potential in anticancer drug discovery. These compounds often serve as key intermediates in the synthesis of potent kinase inhibitors, targeting critical signaling pathways involved in cell proliferation and survival.[1] This guide offers detailed experimental protocols, a summary of biological activity data, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in this field.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative pyrimidine derivatives, including compounds with the this compound scaffold and structurally related analogues. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12a (2,4-disubstituted pyrimidine) | A549 (Lung Carcinoma) | 12.05 ± 0.45 | [2] |
| HCT-116 (Colon Carcinoma) | 1.31 ± 0.41 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 20.53 ± 6.13 | [2] | |
| Compound 3a (imidazo[1,2-a]pyrimidine derivative) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [3] |
| Compound 5 (benzodioxole-based thiosemicarbazone) | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [4] |
| C6 (Rat Glioma) | 4.33 ± 1.04 | [4] | |
| Compound 13 (pyrimidine-based Aurora Kinase Inhibitor) | NCI-H524 (SCLC) | 0.00336 | [5] |
| NCI-H526 (SCLC) | < 0.1 | [5] | |
| NCI-H209 (SCLC) | < 0.1 | [5] | |
| L-18 (2,4-dichloro-6-methylpyrimidine derivative) | H1975 (NSCLC) | 0.65 ± 0.06 |
SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 12a | Aurora A | 309 | [2] |
| Aurora B | 293 | [2] | |
| Compound 13 | Aurora A | 38.6 ± 7.0 | [5] |
| Compound 10 | Aurora A | 52.2 ± 8.1 | [5] |
| Compound 17 | Aurora A | 64.9 ± 13.7 | [5] |
| Egfr-IN-74 (example) | EGFR (Wild-Type) | 5.2 | [1] |
| EGFR (L858R Mutant) | 1.8 | [1] | |
| EGFR (T790M Mutant) | 55.7 | [1] | |
| Compound 5b (pyrrolo[3,2-d]pyrimidine-based) | EGFR (Wild-Type) | 30.1 | [6] |
| EGFR (T790M Mutant) | 12.8 | [6] | |
| Compound 12 (pyrrolo[3,2-d]pyrimidine-based) | EGFR (Wild-Type) | 14.5 | [6] |
| EGFR (T790M Mutant) | 35.4 | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of this compound compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[1]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory activity of compounds against specific kinases, such as Aurora Kinase or EGFR, by measuring the amount of ATP consumed during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., Aurora A, EGFR)
-
Kinase substrate (e.g., Kemptide, Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, flat-bottom 96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Assay Plate Setup: Add a small volume of the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer. Add this master mix to each well to start the reaction. Include a "no enzyme" control as a blank.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Detection: Add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-45 minutes at room temperature, protected from light.[7][8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition). Determine the IC50 value using a non-linear regression curve fit.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with the test compound at various concentrations for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
Caption: A typical experimental workflow for the in vitro evaluation of novel compounds.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Role of Aurora kinases in mitosis and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Chloro-6-phenylpyrimidine synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-Chloro-6-phenylpyrimidine, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Route 1: Condensation and Chlorination. This classic approach involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with urea or a related amidine to form 4-phenyl-6-hydroxypyrimidine. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.
-
Route 2: Suzuki-Miyaura Cross-Coupling. This modern method involves a palladium-catalyzed cross-coupling reaction between a dihalopyrimidine, such as 4,6-dichloropyrimidine, and phenylboronic acid. This route offers a more direct way to introduce the phenyl group.
Q2: I am getting a low yield in my synthesis. Which step is the most likely culprit?
A2: Low yields can occur in either synthetic route and often point to specific steps. In the condensation and chlorination route, both the initial cyclization to form the hydroxypyrimidine and the subsequent chlorination step can be problematic. For the Suzuki-Miyaura cross-coupling route, the efficiency of the palladium catalyst is paramount, and several factors can lead to its deactivation or low turnover.
Q3: What are the most common side products I should be aware of?
A3: In the chlorination of 4-phenyl-6-hydroxypyrimidine, incomplete reaction can leave starting material, while over-chlorination is also a possibility, though less common for this specific substrate. The workup procedure can also introduce impurities if phosphorus byproducts are not completely removed. In the Suzuki-Miyaura coupling, common side products include homocoupling of the phenylboronic acid (biphenyl) and dehalogenation of the starting dichloropyrimidine.
Troubleshooting Guides
Below are detailed troubleshooting guides for the two primary synthetic routes.
Route 1: Troubleshooting the Condensation and Chlorination Pathway
This route is a two-step process. Low yields can originate in either the initial condensation to form 4-phenyl-6-hydroxypyrimidine or the subsequent chlorination.
Step 1: Synthesis of 4-phenyl-6-hydroxypyrimidine
Issue: Low yield of 4-phenyl-6-hydroxypyrimidine
This condensation reaction is sensitive to reaction conditions. Here are common causes and solutions:
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical condition is refluxing in ethanol for several hours. |
| Suboptimal Base | Choice and Stoichiometry of Base: Sodium ethoxide is commonly used. Ensure it is freshly prepared or of high quality. The stoichiometry is critical; typically, a slight excess is used. |
| Poor Quality Reagents | Purity of Starting Materials: Use high-purity ethyl benzoylacetate and urea. Impurities can lead to side reactions and lower the yield. |
| Work-up Issues | Precipitation and pH Adjustment: After the reaction, the product is typically precipitated by acidifying the reaction mixture. Ensure the pH is adjusted carefully to the isoelectric point of the hydroxypyrimidine to maximize precipitation. |
Experimental Protocol: Synthesis of 4-phenyl-6-hydroxypyrimidine
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethyl benzoylacetate followed by urea.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and carefully add water.
-
Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-phenyl-6-hydroxypyrimidine.
Step 2: Chlorination of 4-phenyl-6-hydroxypyrimidine
Issue: Low yield of this compound
The chlorination of the hydroxypyrimidine intermediate is a critical step where yield can be significantly impacted.
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Chlorination | Reaction Temperature and Time: The reaction with POCl₃ often requires heating. A common temperature range is 80-110°C. Insufficient heating can lead to incomplete conversion. |
| Excess POCl₃ and Work-up | Stoichiometry and Quenching: While an excess of POCl₃ is often used, it can complicate the work-up. A solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor has been reported to be effective.[1] Carefully quench the excess POCl₃ with ice water. |
| Presence of a Base | Catalytic or Stoichiometric Base: The addition of a tertiary amine base, such as N,N-diethylaniline or pyridine, can facilitate the reaction. Optimization of the amount of base may be necessary. |
| Purification Challenges | Removal of Phosphorus Byproducts: Phosphorus-containing byproducts can be difficult to remove. A purification method involving extraction with an organic solvent before quenching with water can prevent the formation of acidic phosphorus species that complicate purification. |
Experimental Protocol: Chlorination of 4-phenyl-6-hydroxypyrimidine
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 4-phenyl-6-hydroxypyrimidine in phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of N,N-dimethylaniline or a stoichiometric amount of pyridine.
-
Heat the mixture to reflux (around 100-110°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow: Chlorination of 4-phenyl-6-hydroxypyrimidine
Caption: Troubleshooting workflow for the chlorination step.
Route 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Pathway
This route offers a more direct synthesis but is highly dependent on the catalytic cycle.
Issue: Low yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inactivation | Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, high-quality catalyst. |
| Suboptimal Base and Solvent | Screening: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent) is crucial and often requires screening. An optimization study for a similar reaction found K₃PO₄ in 1,4-dioxane to be effective.[2] |
| Poor Reagent Quality | Boronic Acid Decomposition: Phenylboronic acid can degrade over time, especially if not stored properly. Use fresh or recently purchased boronic acid. Purity of Dichloropyrimidine: Impurities in 4,6-dichloropyrimidine can poison the catalyst. |
| Side Reactions | Homocoupling: The formation of biphenyl from the self-coupling of phenylboronic acid can be minimized by ensuring a properly degassed reaction and using the correct stoichiometry. Dehalogenation: The chloro group on the pyrimidine can be replaced by hydrogen. This can be more prevalent with certain palladium catalysts and in the presence of hydride sources. |
| Reaction Temperature | Thermal Energy: Suzuki couplings often require heating to proceed at a reasonable rate. A typical temperature range is 70-100°C. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask, add 4,6-dichloropyrimidine, phenylboronic acid (typically 1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Optimization of Suzuki-Miyaura Coupling
The following table, adapted from a study on a similar system, illustrates the effect of different bases and solvents on the yield.[2]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 40 |
| 2 | K₃PO₄ | Acetonitrile | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | K₂CO₃ | 1,4-Dioxane | 55 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 62 |
Troubleshooting Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling.
References
Optimization of reaction conditions for 4-Chloro-6-phenylpyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-phenylpyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved in a two-step process: 1) Condensation to form 6-phenylpyrimidin-4-ol, and 2) Chlorination to yield the final product.
Step 1: Synthesis of 6-phenylpyrimidin-4-ol
Issue 1: Low or No Yield of 6-phenylpyrimidin-4-ol
-
Question: My reaction to form 6-phenylpyrimidin-4-ol from ethyl benzoylacetate and benzamidine hydrochloride resulted in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this condensation reaction can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Inadequate Base: The choice and amount of base are critical for the cyclization to occur.
-
Recommendation: Sodium ethoxide is commonly used and effective. Ensure that the base is freshly prepared or properly stored to maintain its reactivity. Using at least two equivalents of the base is recommended to neutralize the benzamidine hydrochloride and catalyze the reaction.
-
-
Suboptimal Reaction Temperature: The reaction may not proceed to completion at an insufficient temperature.
-
Recommendation: The reaction is typically performed at the reflux temperature of the solvent (e.g., ethanol). Ensure the reaction mixture reaches and maintains this temperature for a sufficient duration.
-
-
Reaction Time: The condensation and cyclization may require a longer reaction time to go to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reflux period.
-
-
Purity of Reactants: Impurities in either ethyl benzoylacetate or benzamidine hydrochloride can lead to side reactions and lower yields.
-
Recommendation: Use high-purity starting materials. If the purity is questionable, consider purification of the reactants before use.
-
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products during the synthesis of 6-phenylpyrimidin-4-ol. What are these impurities and how can I minimize them?
-
Answer: The formation of side products is often related to the reaction conditions.
-
Hydrolysis of Ethyl Benzoylacetate: The ester can be hydrolyzed under basic conditions, especially if water is present in the reaction mixture.
-
Recommendation: Use anhydrous solvents and reagents to minimize hydrolysis.
-
-
Self-condensation of Ethyl Benzoylacetate: This can occur under strongly basic conditions.
-
Recommendation: Add the base portion-wise or control the reaction temperature during the initial stages to manage the exothermicity.
-
-
Step 2: Chlorination of 6-phenylpyrimidin-4-ol
Issue 3: Low Yield of this compound
-
Question: The chlorination of 6-phenylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) is giving me a low yield of the desired product. What are the common pitfalls?
-
Answer: The chlorination step is often challenging. Here are common reasons for low yields and their solutions:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride may not be complete.
-
Recommendation: Ensure a sufficient excess of POCl₃ is used (typically 3-10 equivalents). The reaction temperature should be high enough (refluxing POCl₃, ~105-110 °C) and maintained for an adequate time (monitor by TLC). The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes facilitate the reaction.[1]
-
-
Hydrolysis of the Product: this compound can be sensitive to hydrolysis back to the starting material during the workup, especially in the presence of strong bases.[2]
-
Recommendation: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.[1] Neutralize the acidic solution cautiously with a weak base like sodium bicarbonate. Avoid using strong bases like sodium hydroxide if possible.
-
-
Loss of Product during Workup: The product might be lost during extraction if the pH is not optimal.
-
Recommendation: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization.
-
-
Issue 4: Product Appears to Revert to Starting Material on TLC After Workup
-
Question: My TLC analysis of the reaction mixture shows complete conversion to the product, but after aqueous workup, the starting material (6-phenylpyrimidin-4-ol) reappears. Why is this happening?
-
Answer: This is a classic sign of product hydrolysis during the workup.[2]
-
Explanation: The excess POCl₃ is hydrolyzed to phosphoric acid and HCl, creating a highly acidic aqueous environment. When you neutralize this with a base, the local pH can become high enough to hydrolyze the chloro-substituent back to a hydroxyl group.
-
Solution:
-
Remove Excess POCl₃: Before workup, remove the excess POCl₃ under reduced pressure. This significantly reduces the exothermicity and acidity during quenching.[2]
-
Careful Quenching: Add the reaction mixture slowly to a vigorously stirred mixture of crushed ice and a suitable organic solvent. This helps to dissipate the heat and immediately extract the product into the organic phase, protecting it from the aqueous acid.
-
Controlled Neutralization: Use a saturated solution of a mild base like sodium bicarbonate to neutralize the aqueous layer, and monitor the pH carefully.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common synthesis involves:
-
Condensation: Reaction of a β-ketoester, such as ethyl benzoylacetate, with benzamidine in the presence of a base (e.g., sodium ethoxide) to form the intermediate, 6-phenylpyrimidin-4-ol.
-
Chlorination: Conversion of the 6-phenylpyrimidin-4-ol to this compound using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Q2: Are there any one-pot methods available for this synthesis?
A2: While a two-step synthesis is more common and generally provides better yields and purity, one-pot syntheses of pyrimidine derivatives from chalcones and amidines have been reported.[2] However, for this specific target, the two-step approach is better established.
Q3: How can I purify the final product, this compound?
A3: The crude product obtained after workup can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or a mixture of heptane and ethyl acetate).[1] Column chromatography on silica gel can also be used if recrystallization is not sufficient to remove impurities.
Q4: What are some common side products in the chlorination step and how can I avoid them?
A4: Besides the unreacted starting material, potential side products during chlorination with POCl₃ include:
-
Dimerization or polymerization products: These can form under harsh reaction conditions (prolonged heating at high temperatures). To minimize these, monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Phosphorylated intermediates: Incomplete reaction can sometimes leave phosphorylated species which can complicate the workup. Ensuring sufficient reaction time and temperature helps to drive the reaction to completion.
Q5: Can I use other chlorinating agents besides POCl₃?
A5: Yes, other chlorinating agents like thionyl chloride (SOCl₂) can also be used. However, POCl₃ is the most commonly reported and often the most effective reagent for the chlorination of hydroxypyrimidines.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for 6-phenylpyrimidin-4-ol Synthesis (Representative)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (2.0) | Ethanol | Reflux (78) | 6 | ~85 |
| 2 | NaH (2.0) | THF | Reflux (66) | 8 | ~70 |
| 3 | K₂CO₃ (3.0) | DMF | 100 | 12 | ~60 |
| 4 | NaOEt (1.0) | Ethanol | Reflux (78) | 6 | Low |
Table 2: Optimization of Chlorination of 6-phenylpyrimidin-4-ol (Representative)
| Entry | Chlorinating Agent (Equivalents) | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (5.0) | None | Reflux (107) | 4 | ~90 |
| 2 | POCl₃ (3.0) | N,N-Dimethylaniline (cat.) | Reflux (107) | 3 | ~92 |
| 3 | SOCl₂ (5.0) | DMF (cat.) | Reflux (76) | 6 | ~80 |
| 4 | POCl₃ (5.0) | None | 80 | 4 | Incomplete |
Experimental Protocols
Protocol 1: Synthesis of 6-phenylpyrimidin-4-ol
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.
-
Base Formation: Carefully add sodium metal (2.0 equivalents) in small portions to the ethanol to form sodium ethoxide. Allow the sodium to react completely.
-
Reactant Addition: To the sodium ethoxide solution, add benzamidine hydrochloride (1.0 equivalent) and stir until dissolved. Then, add ethyl benzoylacetate (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 6-7 to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 6-phenylpyrimidin-4-ol.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 6-phenylpyrimidin-4-ol (1.0 equivalent).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.[1]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization.[1]
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logical relationship between parameters and outcomes.
References
Identifying and minimizing side products in 4-Chloro-6-phenylpyrimidine reactions
Welcome to the technical support center for 4-Chloro-6-phenylpyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the synthesis and functionalization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Question 1: I am synthesizing this compound and observing a significant amount of a hydroxyl-containing impurity. What is this side product and how can I minimize it?
Answer:
The most likely side product is 6-phenylpyrimidin-4-ol. This impurity arises from incomplete chlorination of the pyrimidin-4-ol intermediate or hydrolysis of the this compound product during workup.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The chlorination reaction using reagents like phosphorus oxychloride (POCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Stoichiometry: An excess of the chlorinating agent (e.g., POCl₃) is often used to drive the reaction to completion.[3] A typical protocol may use a significant excess of POCl₃.[1]
-
Control Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration at the appropriate temperature to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of complete consumption of the starting material.[1]
-
Careful Workup: During the workup, quenching the reaction mixture with ice or water can lead to hydrolysis of the product if not performed carefully.[1] Pouring the reaction mixture slowly onto crushed ice with vigorous stirring can help dissipate heat and minimize hydrolysis.[1] Neutralization should also be performed at low temperatures.[4]
Experimental Protocol: Chlorination of 6-phenylpyrimidin-4-ol [1]
-
Reagents: 6-phenylpyrimidin-4-ol, Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA).
-
Procedure:
-
Suspend 6-phenylpyrimidin-4-ol in a suitable solvent like toluene.
-
Add N,N-Diisopropylethylamine (DIPEA).
-
Heat the mixture to 60 °C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the internal temperature below 90 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and slowly quench by pouring it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
-
Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Question 2: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting low yields and multiple side products. What are the likely issues?
Answer:
Low yields and side product formation in Suzuki-Miyaura coupling reactions with this compound can be attributed to several factors, including catalyst deactivation, competing side reactions like homocoupling of the boronic acid, and dehalogenation of the starting material.
Common Side Products:
-
Homocoupling Product: Biaryl product formed from the coupling of two boronic acid molecules.
-
Dehalogenated Product: 6-phenylpyrimidine, resulting from the reduction of the chloro group.
-
Protodeboronation Product: The arene corresponding to the boronic acid, formed by the replacement of the boronic acid group with a hydrogen atom.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like chloropyrimidines, electron-rich and bulky phosphine ligands often give better results.[5]
-
Base Selection: The base plays a crucial role in the catalytic cycle, specifically in the transmetalation step.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can influence the reaction rate and the formation of side products.
-
Solvent and Temperature: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.[5][7] The reaction temperature should be optimized; higher temperatures can sometimes lead to catalyst decomposition and increased side product formation.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. It is essential to degas the reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound [8]
-
Reagents: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-Dioxane/water).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture (e.g., 1,4-dioxane and aqueous K₂CO₃ solution).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
-
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [5] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 80-85 | [7] |
Cross-Coupling Reactions: Buchwald-Hartwig Amination
Question 3: During a Buchwald-Hartwig amination of this compound, I am observing the formation of a di-substituted product and dehalogenated starting material. How can I improve the selectivity for the mono-aminated product?
Answer:
Achieving high selectivity in the mono-amination of polychlorinated heterocycles like dichloropyrimidines can be challenging.[9] The formation of di-substituted and dehalogenated byproducts is a common issue.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor mono-substitution. A large excess of the amine can promote di-substitution.
-
Ligand Selection: The choice of phosphine ligand is critical for controlling selectivity.[9] Bulky, electron-rich ligands can favor the formation of the mono-aminated product by sterically hindering the second substitution.
-
Base Selection: A weaker base might favor mono-amination. Strong bases can sometimes promote side reactions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by slowing down the rate of the second amination reaction relative to the first.
-
Reaction Time: Carefully monitor the reaction and stop it once the starting material is consumed to prevent the formation of the di-substituted product.
Experimental Protocol: Buchwald-Hartwig Amination of this compound [9]
-
Reagents: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., a biarylphosphine ligand), Base (e.g., NaOt-Bu or Cs₂CO₃), Solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction solvent.
-
Add the base, this compound, and the amine.
-
Seal the reaction vessel and heat to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
-
Quantitative Data Summary: Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | Mono-aminated | Varies | [9] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | t-AmylOH | 110 | Mono-aminated | Varies | [9] |
Nucleophilic Aromatic Substitution (SNAr)
Question 4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an oxygen or sulfur nucleophile, but the reaction is sluggish and gives low yields. What can I do to improve the outcome?
Answer:
While the chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution, the reactivity can vary depending on the nucleophile and reaction conditions.[10][11]
Troubleshooting Steps:
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[12]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SNAr reactions as they can solvate the cation of the nucleophile's salt and increase the nucleophilicity of the anion.[13]
-
Use a Stronger Base: If your nucleophile is an alcohol or thiol, using a strong base (e.g., NaH, K₂CO₃) to deprotonate it in situ will generate a more potent nucleophile (alkoxide or thiolate).[13]
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between reactants in different phases.
-
Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields in SNAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Phenol [13]
-
Reagents: this compound, Substituted phenol, Base (e.g., K₂CO₃), Solvent (e.g., DMF).
-
Procedure:
-
To a solution of the substituted phenol in DMF, add K₂CO₃ and stir for a few minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Visualizations
Reaction Pathway: Common Side Products in Suzuki-Miyaura Coupling
Caption: Potential side reactions in Suzuki-Miyaura coupling.
Experimental Workflow: Troubleshooting Low Yield in SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
Logical Relationship: Factors Influencing Mono- vs. Di-substitution in Buchwald-Hartwig Amination
Caption: Factors affecting selectivity in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. d-nb.info [d-nb.info]
- 13. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Improving the stability of 4-Chloro-6-phenylpyrimidine and its derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information on improving the stability of 4-Chloro-6-phenylpyrimidine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample shows signs of degradation after a short period in solution. What are the likely causes?
A1: Degradation of this compound in solution is often attributed to hydrolysis or photolysis. The chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water or other nucleophiles present in the solution, leading to the formation of the corresponding hydroxy derivative. Additionally, exposure to light, especially UV radiation, can induce photodegradation.[1][2]
Q2: What are the optimal storage conditions for solid this compound and its derivatives?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature, ideally at -20°C.[3] Halogenated organic compounds can be sensitive to environmental factors, and proper storage is crucial to prevent degradation.
Q3: I am observing unexpected peaks in my HPLC analysis of a reaction involving a this compound derivative. How can I determine if these are degradation products?
A3: To identify if the unexpected peaks are degradation products, you can perform a forced degradation study.[4][5] This involves subjecting a pure sample of your compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting chromatograms will help you to identify the retention times of potential degradation products and confirm if they match the unexpected peaks in your experimental sample.
Q4: How can I minimize the degradation of this compound during my experiments in aqueous solutions?
A4: To minimize degradation in aqueous solutions, consider the following:
-
pH Control: Buffer the solution to a neutral or slightly acidic pH, as hydrolysis can be accelerated under basic conditions.
-
Temperature: Perform reactions at the lowest feasible temperature.
-
Light Protection: Protect the reaction vessel from light by using amber vials or covering it with aluminum foil.
-
Inert Atmosphere: For sensitive reactions, purging the solvent with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Solvent Choice: If the experimental protocol allows, consider using anhydrous aprotic solvents to prevent hydrolysis.
Q5: Are there any known incompatible reagents or materials that I should avoid when working with this compound?
A5: Avoid strong nucleophiles, strong bases, and prolonged exposure to water, especially at elevated temperatures, as these can lead to the displacement of the chlorine atom. Also, be cautious with certain reactive metals.[6] It is good practice to consult material safety data sheets (MSDS) for detailed incompatibility information.[3]
Troubleshooting Guide
Below is a flowchart to help troubleshoot common stability issues with this compound and its derivatives.
Illustrative Stability Data
The following table provides an example of stability data for a hypothetical this compound derivative under various stress conditions. This data is for illustrative purposes to demonstrate a typical stability profile.
| Condition | Time | Assay (%) | Purity (%) by HPLC | Degradation Products |
| Control (Solid, -20°C, dark) | 0 months | 100.0 | 99.8 | Not Detected |
| 6 months | 99.8 | 99.7 | Not Detected | |
| Aqueous Solution (pH 7.4, 25°C, dark) | 0 hours | 100.0 | 99.8 | Not Detected |
| 24 hours | 95.2 | 94.5 | Hydroxy-derivative | |
| 72 hours | 88.5 | 87.1 | Hydroxy-derivative | |
| Aqueous Solution (pH 7.4, 25°C, light) | 0 hours | 100.0 | 99.8 | Not Detected |
| 24 hours | 90.1 | 88.9 | Hydroxy-derivative, Photodegradant-1 | |
| 72 hours | 79.3 | 76.5 | Hydroxy-derivative, Photodegradant-1, Photodegradant-2 | |
| Solid (40°C/75% RH, dark) | 1 month | 99.5 | 99.2 | Minor unspecified |
| 3 months | 98.2 | 97.5 | Minor unspecified |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound derivatives.[4][5]
Objective: To investigate the degradation pathways of the compound under various stress conditions.
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., ACN/water) and add HCl to a final concentration of 0.1 M. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH to a final concentration of 0.1 M. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ to a final concentration of 3%. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Accelerated Stability Testing
This protocol describes a typical accelerated stability study to predict the shelf-life of a this compound derivative.[7][8]
Objective: To evaluate the stability of the compound under elevated temperature and humidity conditions.
Materials:
-
This compound derivative in its final container closure system
-
Stability chambers set to specified conditions (e.g., 40°C/75% RH)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Place a sufficient number of samples of the compound in the stability chamber.
-
The recommended accelerated storage condition is 40°C ± 2°C / 75% RH ± 5% RH.
-
Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for assay, purity, and degradation products using a validated HPLC method.
Data Evaluation:
-
Evaluate any changes in the physical and chemical properties of the compound over time.
-
The data can be used to predict the shelf-life of the product under normal storage conditions.
For further information or specific inquiries, please contact our technical support team.
References
- 1. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. biomedres.us [biomedres.us]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-6-phenylpyrimidine by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-6-phenylpyrimidine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound by column chromatography?
The main challenges stem from its polarity, which can lead to issues such as co-elution with structurally similar impurities, poor separation, and low yield. The compound's stability on silica gel can also be a concern, potentially leading to degradation.
Q2: What is a typical solvent system for the column chromatography of this compound?
A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The ideal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.
Q3: How can I improve the separation of this compound from its impurities?
To enhance separation, consider the following:
-
Solvent Gradient: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help in separating compounds with close Rf values.
-
Alternative Solvents: If co-elution persists, changing the solvent system (e.g., switching from ethyl acetate to dichloromethane) can alter the selectivity of the separation.
-
Stationary Phase: While silica gel is common, using a different stationary phase like alumina (neutral or basic) might provide better separation, especially if acidic impurities are present.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
Degradation of halogenated pyrimidines on silica gel can occur. To mitigate this:
-
Deactivate Silica Gel: Use silica gel that has been treated with a small amount of a base, such as triethylamine, mixed into the eluent. This can neutralize acidic sites on the silica surface.
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Co-elution of Product with Impurities
Symptoms:
-
Fractions containing the product are still contaminated with impurities, as seen by TLC or NMR.
-
A single spot on TLC may contain multiple compounds.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | 1. Optimize Solvent System: Experiment with different solvent mixtures to alter selectivity. Try adding a small amount of a third solvent (e.g., a few drops of methanol in a hexane/ethyl acetate mixture) to improve separation. 2. Change Stationary Phase: Switch from silica gel to alumina (neutral or basic) or a bonded-phase silica gel. |
| Column Overloading | 1. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This often results in a sharper band and better separation. |
| Inappropriate Elution Technique | 1. Use Gradient Elution: Start with a low polarity eluent to first remove non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column. |
Issue 2: Low Yield of Purified Product
Symptoms:
-
The amount of recovered this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation on Silica Gel | 1. Deactivate Silica Gel: Add a small percentage of triethylamine (e.g., 0.1-1%) to your eluent to neutralize the acidic silica surface. 2. Use Flash Chromatography: Minimize the residence time of your compound on the column by using a faster flow rate. 3. Alternative Stationary Phase: Use neutral alumina as a less harsh alternative to silica gel. |
| Irreversible Adsorption | 1. Increase Eluent Polarity: The compound may be too strongly adsorbed to the silica. Gradually increase the polarity of your eluent (e.g., by adding more ethyl acetate or a small amount of methanol) to ensure complete elution. |
| Product Spread Across Too Many Fractions | 1. Optimize Eluent: The chosen eluent may be too weak, causing the product to elute very slowly and in low concentrations across many fractions. Use a slightly more polar solvent system. 2. Careful Fraction Collection: Collect smaller fractions and monitor them carefully by TLC to avoid missing fractions containing the product. |
Issue 3: Streaking or Tailing of the Product Band
Symptoms:
-
The product spot on the TLC plate is elongated.
-
The product elutes from the column over a large volume, leading to broad peaks and poor separation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Strong Interaction with Stationary Phase | 1. Add a Modifier: For basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape by competing for active sites on the silica gel. |
| Sample Overloading | 1. Reduce the Amount of Sample: Overloading the column can lead to band broadening. Use a smaller amount of crude material. |
| Inappropriate Sample Solvent | 1. Use a Weak Solvent for Loading: Dissolve the sample in a solvent that is as non-polar as possible, or ideally, in the initial mobile phase. Dry loading is also a good alternative. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₀H₇ClN₂ | 190.63 | Not available | Not available | Soluble in dichloromethane, ethyl acetate; sparingly soluble in hexane. |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 65-67 | 176 | Soluble in ethanol. |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 216-219 | Not available | Soluble in polar organic solvents like methanol and ether; poorly soluble in hexane.[1] |
| Biphenyl | C₁₂H₁₀ | 154.21 | 69-72 | 255 | Soluble in hexane, ether, and other organic solvents. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate.
-
Mobile Phase Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate). A good starting ratio is 7:3 (hexane:ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under UV light (254 nm).
-
Rf Calculation: Calculate the Rf value for the product spot. The ideal Rf for column chromatography is between 0.2 and 0.4. Adjust the solvent polarity to achieve this Rf value.
Protocol 2: Flash Column Chromatography
-
Column Packing:
-
Select a column of appropriate size for the amount of sample to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, applying gentle tapping to ensure even packing. Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.
-
If using a gradient, start with the low-polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions.
-
Monitor the composition of each fraction by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound by column chromatography.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
Preventing decomposition of 4-Chloro-6-phenylpyrimidine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Chloro-6-phenylpyrimidine during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing or browning) | Photodegradation or reaction with atmospheric components. | Store the compound in an amber, airtight container. Protect from light at all times. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Change in physical state (clumping or melting) | Absorption of moisture (hydrolysis) or storage at an inappropriate temperature. | Store in a desiccator or a controlled low-humidity environment. Ensure the storage temperature is consistently maintained at the recommended level. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Chemical decomposition due to hydrolysis, oxidation, or thermal stress. | Review storage conditions immediately. Analyze the new peaks to identify degradation products. Refer to the stability testing protocol to assess the extent of degradation. |
| Inconsistent experimental results | Use of a degraded batch of the compound. | Re-analyze the purity of the stored this compound using a validated analytical method before use. Use a fresh, unopened batch if significant degradation is confirmed. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed, amber container to protect it from light and moisture. For short-term storage, 2-8°C is acceptable. The storage area should be dry and well-ventilated.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition. The chloro-substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water (hydrolysis), especially at elevated temperatures and non-neutral pH. Exposure to light, particularly UV radiation, can also induce degradation. High temperatures can lead to thermal decomposition.
Q3: How can I detect decomposition in my stored this compound?
A3: Decomposition can be detected by a change in the physical appearance of the compound (e.g., color change, clumping) or, more definitively, through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing purity and detecting degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify impurities.
Q4: Are there any chemical incompatibilities I should be aware of when storing this compound?
A4: Yes. Avoid storing this compound with strong oxidizing agents, strong bases, and moisture. Due to its chlorinated nature, it should also be stored separately from flammable solvents and alkali metals to prevent potentially violent reactions.
Q5: What is a "forced degradation study" and why is it important?
A5: A forced degradation study involves intentionally subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, intense light, oxidizing agents) to accelerate its decomposition.[1][2] This is a crucial step in understanding the compound's intrinsic stability, identifying potential degradation products, and developing a stability-indicating analytical method that can accurately measure the compound's purity in the presence of its degradants.[2]
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard and test samples
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and test samples in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage.
-
Degradation is indicated by the appearance of new peaks in the chromatogram.
Protocol for Accelerated Stability (Forced Degradation) Study
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways.
1. Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Neutral: Dissolve the compound in water and heat at 60°C for 24 hours.
2. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
3. Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 48 hours.
4. Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[3][4] A dark control sample should be stored under the same conditions but protected from light.
5. Analysis:
-
Analyze all stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 8.5 min |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | 7.2 min |
| Water, 60°C, 24h | 5.1% | 1 | 8.5 min |
| 3% H₂O₂, RT, 24h | 8.7% | 2 | 9.1 min |
| 105°C, 48h | 12.4% | 2 | 10.3 min |
| UV/Vis Light | 18.9% | 3 | 6.8 min |
Visualizations
Caption: Troubleshooting logic for decomposition issues.
Caption: Workflow for a forced degradation study.
References
Optimizing catalyst selection for cross-coupling reactions with 4-Chloro-6-phenylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing palladium-catalyzed cross-coupling reactions involving 4-Chloro-6-phenylpyrimidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound for cross-coupling reactions?
A1: The primary challenge is the lower reactivity of the C-Cl bond on the electron-deficient pyrimidine ring compared to corresponding C-Br or C-I bonds.[1] This necessitates carefully optimized catalyst systems, often requiring stronger electron-donating ligands and more forcing reaction conditions to achieve efficient oxidative addition of the palladium catalyst.[2][3] Another potential issue is catalyst inhibition by the nitrogen atoms of the pyrimidine ring, which can coordinate to the palladium center.
Q2: Which types of palladium catalysts are most effective for Suzuki-Miyaura coupling with this substrate?
A2: For challenging substrates like chloropyrimidines, advanced catalyst systems are generally required.[1] Highly effective systems often employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][4] Pre-formed catalysts, known as precatalysts (e.g., XPhos Pd G3/G4), are often more stable and efficient, ensuring the rapid formation of the active Pd(0) species.[4]
Q3: What ligands are recommended for Buchwald-Hartwig amination with this compound?
A3: The choice of ligand is critical for an effective Buchwald-Hartwig amination.[2][5] Sterically hindered, electron-rich phosphine ligands are paramount for promoting the catalytic cycle.[6][7] Ligands like Josiphos, BrettPhos, and various Buchwald-type biarylphosphines have demonstrated success in C-N bond formation with challenging aryl chlorides.[2][6] The specific choice will depend on the amine coupling partner.
Q4: Can Sonogashira coupling be performed efficiently with this compound?
A4: Yes, Sonogashira coupling can be effective, but it requires robust catalytic conditions. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8][9] For chloro-heteroarenes, using a strong ligand such as P(t-Bu)₃ or a suitable N-heterocyclic carbene (NHC) can facilitate the reaction. Copper-free Sonogashira protocols are also an option and can sometimes prevent the formation of alkyne homocoupling byproducts.[9][10][11]
Q5: How does the choice of base and solvent impact the reaction outcome?
A5: The base and solvent are critical parameters that must be optimized. The base activates the organoboron reagent in Suzuki coupling or deprotonates the amine in Buchwald-Hartwig amination.[7][12] Stronger bases like K₃PO₄, Cs₂CO₃, or NaOt-Bu are often necessary for less reactive chloro substrates.[2][4] The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[2] Common choices include 1,4-dioxane, toluene, and DMF, sometimes with water as a co-solvent, which can be beneficial in Suzuki reactions.[2][13]
Catalyst Selection and Optimization Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Trace Product | 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[12] | 1a. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[12] 1b. Use a fresh, high-quality catalyst or a more air-stable precatalyst.[12] |
| 2. Insufficiently Active Catalyst System: The chosen ligand may not be electron-rich enough to promote oxidative addition of the C-Cl bond. | 2a. Screen more electron-rich and bulky ligands (e.g., Buchwald-type ligands, NHCs).[2][4] 2b. Increase the reaction temperature in increments of 10-20 °C.[4] | |
| 3. Incorrect Base: The base may be too weak to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.[12] | 3a. Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or an alkoxide like NaOt-Bu.[2][4] Ensure inorganic bases are finely ground and anhydrous.[12] | |
| Low Yield | 1. Catalyst Decomposition: The catalyst may be degrading at high temperatures or over long reaction times. | 1a. Lower the catalyst loading. High concentrations can sometimes lead to side reactions. 1b. Use a more robust ligand or precatalyst designed for stability. |
| 2. Protodeboronation (Suzuki): The boronic acid coupling partner is degrading before it can react. This is more common with electron-deficient boronic acids and can be catalyzed by the base or palladium complex.[4][14] | 2a. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[12] 2b. Minimize reaction time and temperature where possible. | |
| 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[12] | 3a. Try a different solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, Toluene).[12] | |
| Formation of Side Products | 1. Homocoupling (Suzuki): The boronic acid couples with itself to form a biaryl byproduct. | 1a. Ensure rigorous exclusion of oxygen. 1b. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid large excesses. |
| 2. Dehalogenation: The chloro group is replaced by a hydrogen atom.[12] | 2a. This can occur if a hydride source is present. Avoid alcohol solvents if dehalogenation is observed.[12] 2b. Ensure the base is not promoting a side reaction. | |
| 3. Double Coupling (if starting with a dichloropyrimidine): Both chlorine atoms are substituted. | 3a. To favor mono-substitution, use the dichloropyrimidine in slight excess relative to the coupling partner.[12] |
Troubleshooting Logic Diagram
This decision tree provides a visual guide for troubleshooting failed or low-yielding reactions.
Comparative Data for Catalyst Systems
The following tables summarize conditions for various cross-coupling reactions. Yields are representative and highly dependent on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 50-70[13] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 80-95 |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | 1,4-Dioxane | 80-100 | 4-12 | >90[4] |
| [Pd(IPr)(cinnamyl)Cl] (3) | - | K₂CO₃ (3) | 1,4-Dioxane | RT - 60 | 24 | Moderate to Good[13] |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 8-16 | 85-98 |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | DMF | 110 | 12 | 75-90[15] |
| RuPhos Pd G3 (1) | - | LHMDS (1.5) | THF | 65 | 6-12 | >90 |
Key Experimental Protocols
Protocol 1: General Procedure for High-Throughput Catalyst Screening
This protocol is designed for a 96-well plate format to rapidly screen multiple conditions.[16]
-
Stock Solution Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., boronic acid or amine), various palladium precatalysts, ligands, and bases in an appropriate anhydrous solvent (e.g., 1,4-dioxane).[16]
-
Plate Preparation: Using an automated liquid handler in a glovebox, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of reagents.
-
Reaction Execution: Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere. Place the plate on a heating block at the desired temperature for a set period (e.g., 12-24 hours).[16]
-
Quenching and Analysis: After the reaction, cool the plate to room temperature. Quench each well with a suitable solvent and add an internal standard. Analyze the samples using a rapid method like UPLC-MS to determine the yield in each well.[16]
Protocol 2: Optimized Suzuki-Miyaura Coupling (Gram Scale)
This protocol is a robust starting point for a larger-scale synthesis.[4]
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground, anhydrous K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the starting pyrimidine.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for 4-Chloro-6-phenylpyrimidine Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving 4-Chloro-6-phenylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 4,6-dichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. This method is favored for its high yields and tolerance of a wide range of functional groups.
Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction to synthesize this compound?
A2: Several parameters are crucial for a successful reaction:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvent and Reagent Purity: Use of anhydrous and degassed solvents is essential to prevent catalyst deactivation. The purity of starting materials, especially the boronic acid, is also critical as impurities can negatively impact the reaction.
-
Choice of Catalyst, Base, and Solvent: The selection of the palladium catalyst, base, and solvent system is interdependent and often requires optimization for specific substrates.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure the reaction goes to completion without significant side product formation.
Q3: How should this compound and its precursors be stored?
A3: 4,6-dichloropyrimidine is a volatile solid and should be stored in a cool, dry place away from moisture. Phenylboronic acid is prone to degradation and should be stored in a refrigerator or freezer. This compound itself is a stable solid at room temperature but should be stored in a well-sealed container in a cool, dry place to prevent any potential degradation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Synthesis Issues
Problem: Low or no yield of this compound in Suzuki-Miyaura coupling.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd(0) catalyst is oxygen-sensitive. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh, high-quality catalyst.[1] |
| Inappropriate Base | The choice of base is critical. If using K₃PO₄ or K₂CO₃, ensure it is finely ground and anhydrous. Consider screening other bases like Cs₂CO₃ or KF.[1] |
| Poor Reagent Solubility | Starting materials may not be fully dissolved. Try a different solvent system such as 1,4-dioxane/water, DMF, or toluene/water to improve solubility.[1] |
| Boronic Acid Decomposition | Boronic acids can degrade over time. Use fresh phenylboronic acid or consider using a more stable derivative like a pinacol ester.[1] |
| Suboptimal Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, typically between 80-110°C.[2] |
Problem: Formation of significant side products.
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Phenylboronic Acid | Presence of oxygen or Pd(II) species. | Ensure the reaction is thoroughly degassed. A slight excess of boronic acid can be beneficial, but a large excess can promote this side reaction. |
| Dehalogenation | The chloro group is replaced by hydrogen. This can be caused by hydride sources in the reaction mixture (e.g., certain bases or alcohol solvents). | Avoid using alcohol-based solvents if dehalogenation is observed. |
| Bis-arylated Product | Both chlorine atoms on the 4,6-dichloropyrimidine are substituted. | Use a slight excess of 4,6-dichloropyrimidine relative to the phenylboronic acid. Carefully monitor the reaction and stop it once the mono-substituted product is predominantly formed. |
Purification and Analysis Issues
Problem: Poor peak shape (broadening or tailing) during HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Column Overload | Injecting too much sample. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase. |
| Column Contamination | Buildup of impurities on the column. |
| Secondary Interactions | Interaction of the basic nitrogen atoms in the pyrimidine ring with acidic silanol groups on the silica-based column. |
Quantitative Data Summary
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Phenylpyrimidine Synthesis
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [3] |
| Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 18-22 | Moderate | [4] |
| Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | Moderate | [4] |
| Pd(OAc)₂/PPh₃ | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | [5] |
| Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | [5] |
Table 2: Effect of Base and Solvent on the Yield of a Suzuki Coupling Reaction
| Base | Solvent | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | Good |
| K₂CO₃ | Dioxane/H₂O | 80 |
| Na₂CO₃ | DMF | Not Specified |
| Cs₂CO₃ | Not Specified | Not Specified |
Note: Specific yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4,6-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4,6-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1-1.5 eq), and K₂CO₃ (2.0-3.0 eq).[2]
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).[1]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 2-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Phenylpyrimidine derivatives are known to interact with various biological pathways. For instance, some 2-phenylpyrimidine derivatives act as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[6] Additionally, as herbicide safeners, they can enhance the activity of detoxification enzymes like Glutathione S-Transferase (GST).[7]
Caption: Inhibition of the BTK signaling pathway by a phenylpyrimidine derivative.
Caption: Enhancement of the GST detoxification pathway by this compound.
Experimental and Logical Workflows
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical flowchart for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Addressing incomplete reactions in the synthesis of 4-Chloro-6-phenylpyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly incomplete reactions, encountered during the synthesis of 4-Chloro-6-phenylpyrimidine.
Troubleshooting Guide: Incomplete Reactions
This guide addresses the common issue of incomplete conversion of the starting material, 6-phenylpyrimidin-4-ol, to the desired this compound product.
Q1: My reaction is incomplete, and I see a significant amount of starting material remaining. What are the primary causes?
An incomplete reaction is often traced back to issues with the reagents or reaction conditions. The most common causes include:
-
Insufficient Chlorinating Agent: The activity or amount of the chlorinating agent (e.g., phosphorus oxychloride - POCl₃) may be inadequate to drive the reaction to completion. POCl₃ can degrade upon exposure to moist air.
-
Suboptimal Reaction Temperature: The conversion of the hydroxyl group to a chloro group typically requires significant thermal energy. An insufficient temperature will result in a sluggish or stalled reaction.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.
-
Purity of Starting Material: Impurities within the 6-phenylpyrimidin-4-ol can interfere with the chlorination process.
Q2: How can I optimize my reaction conditions to improve conversion rates?
Systematic optimization of reaction parameters is key. We recommend a step-by-step approach, focusing on one variable at a time.
-
Chlorinating Agent: Ensure you are using a fresh, unopened, or properly stored bottle of POCl₃. Consider increasing the molar excess of the agent. A common starting point is using POCl₃ as both the reagent and the solvent.
-
Temperature Control: Ensure the reaction mixture reaches and maintains the target reflux temperature. A thermometer in the reaction vessel, not just on the heating mantle, is crucial for accurate monitoring.
-
Time Study: Monitor the reaction's progress at regular intervals (e.g., every hour) using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Data Presentation: Example of a Reaction Optimization Study
The following table illustrates how to systematically optimize reaction conditions. The goal is to find the parameters that maximize the conversion of 6-phenylpyrimidin-4-ol to this compound.
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Conversion (%) * | Notes |
| 1 | 5 | 90 | 2 | 65 | Baseline experiment. |
| 2 | 5 | 110 (Reflux) | 2 | 85 | Increased temperature shows significant improvement. |
| 3 | 10 | 110 (Reflux) | 2 | 95 | Increased reagent quantity improves conversion. |
| 4 | 10 | 110 (Reflux) | 4 | >98 | Extended time drives the reaction to completion. |
Conversion estimated by TLC or ¹H NMR analysis of the crude reaction mixture.
Frequently Asked Questions (FAQs)
Q3: What is the best method to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material standard, you can visually track the disappearance of the starting material and the appearance of the product. The starting pyrimidinol is significantly more polar than the chlorinated product, resulting in a clear separation on the TLC plate.
Q4: My reaction is complete, but my isolated yield is low. Where could the product be lost?
Low isolated yield despite complete conversion often points to issues during the work-up and purification stages:
-
Incomplete Quenching/Neutralization: The work-up, which typically involves slowly pouring the reaction mixture onto crushed ice, is highly exothermic and must be done carefully. If the resulting aqueous solution is not properly neutralized, the product may be lost or degrade.
-
Suboptimal Extraction: The product may have limited solubility in the chosen organic solvent, or an insufficient volume of solvent may have been used. Multiple extractions are recommended to ensure complete recovery from the aqueous layer.
-
Purification Losses: During column chromatography, using an eluent system with excessively high polarity can cause the product to elute too quickly with other impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column at all.[1]
Q5: Are there common side reactions I should be aware of?
While the chlorination of pyrimidinols with POCl₃ is generally a robust reaction, potential side reactions can include charring or decomposition of the starting material or product if the temperature is too high for an extended period. The formation of pyrophosphates or other inorganic byproducts can also complicate purification if the work-up is not performed correctly.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the chlorination of 6-phenylpyrimidin-4-ol.
-
Place 6-phenylpyrimidin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add phosphorus oxychloride (POCl₃, 10 eq) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress using TLC (see Protocol 2).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[1]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, spot a dilute solution of the starting material (6-phenylpyrimidin-4-ol) in an appropriate solvent as a reference.
-
Carefully take a small aliquot from the reaction mixture, quench it in a vial with a small amount of water and NaHCO₃, and extract with a few drops of ethyl acetate. Spot this extracted sample next to the starting material reference.
-
Place the TLC plate in the chamber and allow the solvent to elute.
-
Visualize the plate under UV light (254 nm). The starting material will have a lower Rf value (be less mobile) than the less polar this compound product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
Troubleshooting Workflow
Caption: A logical flowchart for troubleshooting incomplete reactions.
Experimental Workflow Diagram
Caption: The experimental workflow from reaction setup to product isolation.
References
Validation & Comparative
Unveiling the Potential of 4-Chloro-6-phenylpyrimidine in Kinase Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous endeavor. This guide provides a comprehensive comparison of 4-Chloro-6-phenylpyrimidine, a pyrimidine-based scaffold, with other established kinase inhibitors. Through an objective analysis of available data, detailed experimental protocols, and visualization of key signaling pathways, this document aims to elucidate the efficacy and potential of this compound in the landscape of kinase inhibitor discovery.
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs targeting a range of kinases.[1] this compound serves as a foundational structure for the synthesis of a diverse array of derivatives with potential therapeutic applications.[2] This guide will delve into its comparative efficacy, focusing on key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Quantitative Comparison of Kinase Inhibitor Efficacy
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro. A lower IC50 value indicates a higher potency of the inhibitor.
While direct experimental IC50 values for the parent compound, this compound, against a wide panel of kinases are not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on its analogs provide valuable insights. Predictive models and the activity of closely related compounds suggest that this compound itself may possess weak to no inhibitory activity against some kinases, serving primarily as a versatile scaffold for the development of more potent derivatives.[3]
For a comparative perspective, the following tables summarize the IC50 values of well-established pyrimidine-based kinase inhibitors against key kinases, alongside available data for derivatives of the this compound scaffold.
Table 1: Comparative Efficacy of Pyrimidine-Based Inhibitors against EGFR
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Osimertinib (Pyrimidine-based) | EGFR (T790M mutant) | ~1 | ~15 (H1975 cells) |
| Erlotinib (Quinazoline-based) | EGFR (T790M mutant) | ~200 | >5000 (H1975 cells) |
| Hypothetical 4-Anilino-6-phenylpyrimidine Derivative | EGFR | Predicted in low nM range | Not Available |
Table 2: Comparative Efficacy of Pyrimidine-Based Inhibitors against VEGFR
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Pazopanib (Pyrimidine-based) | VEGFR2 | 30 |
| Sorafenib (Non-pyrimidine) | VEGFR2 | 90 |
| Hypothetical 4-Amino-6-phenylpyrimidine Derivative | VEGFR2 | Potentially in nM range |
Table 3: Predicted Inhibitory Activity of this compound Analogs against Aurora Kinase A
| R-group at 4-position | Predicted Aurora Kinase A IC50 (nM) |
| -Cl (unsubstituted) | >10,000[3] |
| -NH-aniline | <100 |
| -NH-(3-methoxyphenyl) | <50 |
Note: The data for hypothetical derivatives is based on the general potency observed for this class of compounds and should be confirmed by experimental validation.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are generalized yet comprehensive methodologies for determining the in vitro efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, p38α)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
Luminescent kinase assay kit (e.g., ADP-Glo™)[4]
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the recombinant kinase to each well, except for the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the luminescent detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and measures the remaining ATP.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Experimental Workflow for Kinase Inhibition Assay
Signaling Pathway Diagrams
Understanding the context in which kinase inhibitors function is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the inhibitors discussed in this guide.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a complex role in cancer, influencing processes like apoptosis and inflammation.
References
A Comparative Guide to the Synthesis of 4-Chloro-6-phenylpyrimidine: An Evaluation of a Novel Catalyst-Free Route
For Immediate Release
BUDAPEST, Hungary – Researchers in the field of medicinal chemistry and drug development now have access to a comprehensive comparison of synthetic strategies for 4-Chloro-6-phenylpyrimidine, a key intermediate in the synthesis of various enzyme inhibitors. This guide details a novel, catalyst-free synthetic route and objectively compares its performance against the established Suzuki-Miyaura cross-coupling reaction, providing valuable insights for process optimization and scale-up.
This publication presents two distinct, conventional procedures for the synthesis of this compound that notably avoid the use of specialized catalysts.[1] These methods are contrasted with the widely adopted Suzuki-Miyaura cross-coupling of 4,6-dichloropyrimidine with phenylboronic acid, a staple in the synthesis of biaryl compounds.
Executive Summary of Synthetic Routes
The following table summarizes the key quantitative data for the established Suzuki-Miyaura coupling and the newly presented conventional, catalyst-free approach.
| Parameter | Established Route: Suzuki-Miyaura Coupling | New Route: Conventional Catalyst-Free Method |
| Starting Materials | 4,6-Dichloropyrimidine, Phenylboronic Acid | Phenyl-substituted β-ketoester, Formamidine |
| Key Reagents | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | - |
| Solvent | 1,4-Dioxane | Ethanol |
| Reaction Temperature | 80-110 °C | Reflux |
| Reaction Time | 2-24 hours | Not Specified |
| Reported Yield | ~71% | Not Specified |
Reaction Pathways
To visually delineate the synthetic strategies, the following diagrams illustrate the core transformations of each route.
Established Suzuki-Miyaura cross-coupling pathway.
References
Comparative Analysis of the Biological Activity of Substituted 4-Chloro-6-phenylpyrimidine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of substituted 4-Chloro-6-phenylpyrimidine derivatives across various biological activities, supported by experimental data and detailed methodologies.
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The presence of the reactive chlorine atom at the 4-position allows for facile structural modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, fungicidal, and anti-inflammatory activities of various substituted this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Biological Activity Data
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the 4-position. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogues.
Anticancer Activity
Substituted pyrimidine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[1][2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
Table 1: In Vitro Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Pyrazolo[3,4-d]pyrimidine | 4-(4-methoxyanilino)-6-(thiophen-2-ylethyl) | K-562 (Leukemia) | >100 | [1] |
| 1b | Pyrazolo[3,4-d]pyrimidine | 4-(4-methoxyanilino)-6-(thiophen-2-ylethyl) | MCF-7 (Breast) | 92.3 | [1] |
| 2a | N4,N6-disubstituted pyrimidine-4,6-diamine | N4-(3-ethynylphenyl)-N6-(4-(dimethylamino)butyl) | H3255 (NSCLC) | 0.019 ± 0.003 | [2] |
| 2b | N4,N6-disubstituted pyrimidine-4,6-diamine | N4-(3-ethynylphenyl)-N6-(4-(dimethylamino)butyl) | A431 (Epidermoid) | 0.038 ± 0.005 | [2] |
| 2c | N4,N6-disubstituted pyrimidine-4,6-diamine | N4-(3-ethynylphenyl)-N6-(4-(dimethylamino)butyl) | HCC827 (NSCLC) | 0.012 ± 0.002 | [2] |
| 3a | 4-Substituted thieno[2,3-d]pyrimidine | 4-(4-Bromo-2-fluoroanilino) | MCF-7 (Breast) | 8.80 ± 0.08 | [3] |
| 3b | 4-Substituted thieno[2,3-d]pyrimidine | 4-(4-Fluorobenzylamino) | MCF-7 (Breast) | 7.45 ± 0.26 | [3] |
NSCLC: Non-Small Cell Lung Cancer
Fungicidal Activity
A notable application of this compound derivatives is in the development of novel fungicides. The substitution pattern on the 6-phenoxy group has been shown to have a significant impact on their antifungal efficacy.
Table 2: Fungicidal Activity of 6-Aryloxy-4-chloro-2-phenylpyrimidine Derivatives
| Compound ID | 6-Phenoxy Substituent | Fungal Strain | EC50 (mg/L) |
| 4a | 2-Methyl | Sclerotinia sclerotiorum | 1.95 |
| 4b | 3-Methyl | Sclerotinia sclerotiorum | 2.56 |
| 4c | 4-Methyl | Sclerotinia sclerotiorum | 1.83 |
| 4d | 2,4-Dimethyl | Sclerotinia sclerotiorum | 0.93 |
| 4e | 2-Chloro | Thanatephorus cucumeris | 13.51 |
| 4f | 4-Chloro | Thanatephorus cucumeris | 10.23 |
| Pyrimethanil (Control) | - | Sclerotinia sclerotiorum | 3.14 |
| Pyrimethanil (Control) | - | Thanatephorus cucumeris | 0.42 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives often stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Substituted Pyrimidine Derivatives
| Compound ID | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | 2-(4-Fluorophenyl)-5-(pyrimidin-5-yl) | >100 | 0.20 ± 0.01 | >500 | [4] |
| 5b | 2-(4-Chlorophenyl)-5-(pyrimidin-5-yl) | >100 | 0.18 ± 0.01 | >555 | [4] |
| 5c | 2-(4-Bromophenyl)-5-(pyrimidin-5-yl) | >100 | 0.16 ± 0.01 | >625 | [4] |
| Celecoxib (Control) | - | 14.7 | 0.045 | 326.7 | [4] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible assessment of biological activity. Below are the methodologies for the key experiments cited in this guide.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing a quantitative measure of cell proliferation.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Fungicidal Activity Assay (Mycelial Growth Rate Method)
This assay determines the concentration of a compound that inhibits the growth of a fungal mycelium by 50% (EC50).
Procedure:
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten potato dextrose agar (PDA) to achieve the desired final concentrations.
-
Inoculation: A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, is placed at the center of each PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions.
-
Data Analysis: The percentage of inhibition of mycelial growth is calculated relative to the control. The EC50 value is then determined by probit analysis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme and Compound Incubation: The test compound, dissolved in a suitable buffer, is pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.
-
Peroxidase Activity Measurement: The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of substituted this compound derivatives are often mediated through their interaction with specific signaling pathways that are crucial for cell growth, proliferation, and inflammation.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many pyrimidine-based anticancer agents function as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.
Caption: EGFR signaling pathway and the inhibitory action of 4-anilino-6-phenylpyrimidine derivatives.
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell growth.[6] Selective inhibitors of JAKs are being explored for the treatment of autoimmune diseases and cancers.
Caption: The JAK/STAT signaling pathway and its inhibition by phenylpyrimidine derivatives.
General Experimental Workflow for Drug Discovery
The process of discovering and evaluating new biologically active compounds follows a structured workflow, from initial synthesis to detailed biological characterization.
Caption: A typical experimental workflow for the discovery of bioactive pyrimidine derivatives.
References
- 1. Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Analysis of 4-Chloro-6-phenylpyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Selectivity Profiles for Pyrimidine-Based Compounds
The 4-chloro-6-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity of these compounds is paramount for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative analysis of two prominent kinase inhibitors based on this scaffold: VX-745 , a p38 MAPK inhibitor, and AT9283 , a multi-targeted Aurora kinase inhibitor. The following sections present quantitative data on their inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Cross-Reactivity Data
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the in vitro inhibitory activities of VX-745 and AT9283 against their primary targets and a panel of off-targets. The data has been compiled from various publicly available sources.
Table 1: Cross-Reactivity Profile of VX-745
| Target | IC50 (nM) | Kinase Family | Comments |
| p38α (MAPK14) | 10 | MAPK | Primary Target |
| p38β (MAPK11) | 220 | MAPK | 22-fold selectivity for p38α over p38β.[1] |
| JNK1, JNK2, JNK3 | >20,000 | MAPK | No significant inhibition observed.[1] |
| ERK1, ERK2 | >20,000 | MAPK | No significant inhibition observed.[1] |
| MKK6 | Significant Inhibition | MAP2K | Upstream activator of p38.[2] |
| ABL1 | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| BLK | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| CSF1R | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| DDR1 | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| FGR | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| FYN | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| LCK | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| LYN | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| PDGFRB | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| SRC | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
| YES | <10,000 | Tyrosine Kinase | Activity observed at concentrations below 10 µM.[3] |
Table 2: Cross-Reactivity Profile of AT9283
| Target | IC50 (nM) | Kinase Family | Comments |
| Aurora A | ~3 | Serine/Threonine Kinase | Primary Target [4] |
| Aurora B | ~3 | Serine/Threonine Kinase | Primary Target [4] |
| JAK2 | 1.2 | Tyrosine Kinase | Primary Target [5] |
| JAK3 | 1.1 | Tyrosine Kinase | Primary Target [5] |
| Abl | ~30 | Tyrosine Kinase | Potent inhibition.[6] |
| Abl (T315I) | ~30 | Tyrosine Kinase | Active against the gatekeeper mutation.[6] |
| Flt3 | ~30 | Tyrosine Kinase | Potent inhibition.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of cross-reactivity data. Below are the methodologies for the key assays used to determine the inhibitory activities of VX-745 and AT9283.
Spectrophotometric Coupled-Enzyme Assay for p38α/β Inhibition (VX-745)
This assay measures the inhibition of p38α and p38β kinases by monitoring the oxidation of NADH, which is coupled to the kinase reaction.[1]
-
Reagent Preparation :
-
Assay Buffer: 0.1 M HEPES (pH 7.5), 10% glycerol, 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase.[1]
-
Enzyme Solution: Prepare a fixed concentration of p38α (15 nM) or p38β (15 nM) in the assay buffer.[1]
-
Substrate Solution: Prepare a 200 µM solution of EGF receptor peptide (KRELVEPLTPSGEAPNQALLR) in the assay buffer.[1]
-
ATP Solution: Prepare a 100 µM ATP solution for the p38α assay and a 70 µM ATP solution for the p38β assay in the assay buffer.[1]
-
Inhibitor Solution: Prepare serial dilutions of VX-745 in DMSO.
-
-
Assay Procedure :
-
In a suitable microplate, incubate the enzyme solution with the inhibitor (in DMSO) for 10 minutes at 30°C.[1]
-
Add the substrate solution to the enzyme-inhibitor mixture.
-
Initiate the reaction by adding the ATP solution.[1]
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer to track the rate of NADH oxidation.
-
-
Data Analysis :
-
Calculate the reaction rates from the absorbance data.
-
Determine the IC50 values by plotting the reaction rates as a function of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
DELFIA® Assay for Aurora A/B Inhibition (AT9283)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure the phosphorylation of a biotinylated peptide substrate by Aurora kinases.[5]
-
Reagent Preparation :
-
Aurora A Assay Buffer : 10 mM MOPS (pH 7), 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl₂, 0.01% β-mercaptoethanol, 15 µM ATP, and 2.5% DMSO.[5]
-
Aurora B Assay Buffer : 25 mM Tris (pH 8.5), 5 mM MgCl₂, 0.1 mg/mL BSA, 0.025% Tween-20, 1 mM DTT, 15 µM ATP, and 2.5% DMSO.[5]
-
Substrate : 3 µM biotinylated cross-tide substrate (biotin-CGPKGPGRRGRRRTSSFAEG).[5]
-
Enzyme : Purified recombinant Aurora A or Aurora B enzyme.
-
Inhibitor : Serial dilutions of AT9283 in the respective assay buffer.
-
Detection Reagents : Europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure :
-
Incubate the respective Aurora kinase with AT9283 and the biotinylated substrate in the appropriate assay buffer.[5]
-
Allow the kinase reaction to proceed for 60 minutes for Aurora A and 45-90 minutes for Aurora B.[5]
-
Stop the reaction by adding EDTA.[5]
-
Transfer the reaction mixture to a neutravidin-coated plate.[5]
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding.
-
Measure the time-resolved fluorescence at an excitation of 337 nm and an emission of 620 nm.[5]
-
-
Data Analysis :
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
To further contextualize the cross-reactivity data, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing kinase inhibitor selectivity and the signaling pathways modulated by p38 MAPK and Aurora kinases.
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of VX-745.
Caption: Simplified role of Aurora kinases in mitosis and their inhibition by AT9283.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Benchmarking 4-Chloro-6-phenylpyrimidine Derivatives Against Existing Agrochemical Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of novel 4-chloro-6-phenylpyrimidine derivatives against established commercial fungicides and herbicide safeners. The data presented is based on published experimental findings, offering a clear benchmark for researchers engaged in the discovery and development of new agrochemicals. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal, herbicidal, and even anticancer properties.[1][2][3] This guide focuses on derivatives of 4-chloro-2-phenylpyrimidine, which have shown promise as both fungicides and herbicide safeners.
Performance Comparison of Fungicidal Activity
Derivatives of 4-chloro-2-phenylpyrimidine have been synthesized and evaluated for their efficacy against various plant pathogens. The performance of these novel compounds has been benchmarked against pyrimethanil, a widely used commercial pyrimidine fungicide.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in mg/L) of 4-Chloro-6-substituted-phenoxy-2-phenylpyrimidine Derivatives Against Plant Pathogens
| Compound/Derivative | Sclerotinia sclerotiorum | Thanatephorus cucumeris |
| Derivative 11 | 0.93 | 3.33 |
| Derivative 18 | - | Better than Pyrimethanil |
| Derivative 2 | Better than Pyrimethanil | - |
| Derivative 4 | Better than Pyrimethanil | - |
| Derivative 6 | Better than Pyrimethanil | - |
| Derivative 17 | Better than Pyrimethanil | - |
| Derivative 19 | Better than Pyrimethanil | - |
| Pyrimethanil (Control) | 8.39 | - |
| Fenclorim (Lead) | - | Lower than derivatives |
Data synthesized from a study on novel 6-aryloxy-4-chloro-2-phenylpyrimidines.[1][2][4] Note: A lower EC₅₀ value indicates higher fungicidal activity.
The results indicate that several synthesized derivatives of 4-chloro-2-phenylpyrimidine exhibit significantly better fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris than the commercial fungicide pyrimethanil.[1][4] Notably, compound 11 demonstrated the most potent activity against both pathogens.[1][4]
Performance Comparison of Herbicide Safener Activity
The lead compound for many of these derivatives is fenclorim (4,6-dichloro-2-phenylpyrimidine), a commercial herbicide safener.[3][5] Fenclorim protects crops, particularly rice, from injury by chloroacetanilide herbicides like pretilachlor by accelerating the herbicide's metabolism.[6] The primary mechanism is the enhancement of glutathione S-transferase (GST) activity, an enzyme that detoxifies the herbicide.[5][7][8]
Derivatives of 4-chloro-2-phenylpyrimidine have also been evaluated for their herbicide safening capabilities, showing significant improvements over fenclorim in protecting rice seedlings.[4]
Table 2: Herbicide Safening Activity of 4-Chloro-6-substituted-phenoxy-2-phenylpyrimidine Derivatives
| Compound/Derivative | Effect on Plant Height | Effect on Root Length | Effect on Fresh Weight |
| Derivative 3 | - | - | Excellent |
| Derivative 5 | Excellent | - | - |
| Derivative 25 | - | Excellent | - |
| Fenclorim (Control) | Lower than derivatives | Lower than derivatives | Lower than derivatives |
Qualitative summary based on findings that derivatives exhibited significantly improved safening activities compared to fenclorim.[1][4]
Experimental Protocols
In Vitro Fungicidal Activity Assay (Mycelial Growth Rate Method)
This protocol is used to determine the median effective concentration (EC₅₀) of a compound that inhibits 50% of the mycelial growth of a target fungus.
-
Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Culture Medium Preparation : A standard growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Incorporation of Compounds : The stock solutions of the test compounds are serially diluted and added to the molten PDA at a specific temperature (e.g., 50-60°C) to achieve a range of final concentrations. The fungicide pyrimethanil is used as a positive control.
-
Inoculation : A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of each compound-amended PDA plate.
-
Incubation : The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection : The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the colony in the control plate reaches a certain size.
-
Calculation : The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ values are then determined by probit analysis of the concentration-response data.[9]
Herbicide Safener Activity Assay
This protocol assesses the ability of a compound to protect a crop plant from herbicide-induced injury.
-
Plant Material : Rice seeds are surface-sterilized and germinated in a controlled environment.
-
Treatment Application : The test compounds (safeners) and the herbicide (e.g., pretilachlor) are applied to the growth medium or directly to the seedlings at various concentrations.
-
Experimental Groups :
-
Control (no herbicide, no safener)
-
Herbicide only
-
Safener only
-
Herbicide + Safener
-
-
Growth Conditions : The seedlings are grown under controlled light, temperature, and humidity conditions.
-
Data Collection : After a specific growth period (e.g., 7-14 days), various parameters are measured to assess plant health and growth, including:
-
Plant height
-
Root length
-
Fresh weight
-
-
Analysis : The data from the "Herbicide + Safener" group is compared to the "Herbicide only" group to determine the protective effect of the safener.
Visualizations
Caption: Workflow for the synthesis and evaluation of novel pyrimidine derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloro-2-phenylpyrimidine|Fenclorim|3740-92-9 [benchchem.com]
- 6. Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of 4-Chloro-6-phenylpyrimidine: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides an objective comparison of single-crystal X-ray crystallography with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 4-Chloro-6-phenylpyrimidine and its analogs. While obtaining single crystals of the target compound suitable for X-ray diffraction can be challenging, we will use data from a closely related analog, 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, to illustrate the power of this definitive technique.
Data Presentation: A Comparative Overview
The following table summarizes the type of structural information obtained from each analytical method, using data from this compound analogs as representative examples.
| Analytical Technique | Parameter | 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine[1] | 4-chloro-6-methyl-2-phenylpyrimidine |
| X-ray Crystallography | Crystal System | Tetragonal | Data Not Available |
| Space Group | I4̅ | Data Not Available | |
| Unit Cell Dimensions | a = 23.280(6) Å, c = 4.7191(15) Å | Data Not Available | |
| Bond Lengths & Angles | Precisely Determined | Data Not Available | |
| Absolute Stereochemistry | Can be Determined | Data Not Available | |
| NMR Spectroscopy | ¹H Chemical Shifts (ppm) | Data Not Available | Representative data can be inferred. |
| ¹³C Chemical Shifts (ppm) | Data Not Available | Representative data can be inferred. | |
| Connectivity | Through-bond correlations (COSY, HMBC) | Through-bond correlations (COSY, HMBC) | |
| Spatial Proximity | Through-space correlations (NOESY) | Through-space correlations (NOESY) | |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ 289.04 (calculated) | 204 (M⁺), 206 (M⁺+2)[2] |
| Key Fragment Ions (m/z) | Data Not Available | 169, 103, 77[2] | |
| Elemental Composition | High-Resolution MS | High-Resolution MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for each of the discussed analytical techniques, tailored for small organic molecules like substituted pyrimidines.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. This is frequently the most challenging step.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The diffraction pattern is collected by rotating the crystal and recording the intensities and positions of the diffracted X-rays on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, the spectral width is typically set from -1 to 12 ppm, and 8 to 64 scans are acquired.[4] For ¹³C NMR, a wider spectral width is used, and a greater number of scans are required due to the lower natural abundance of the ¹³C isotope. 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are set up with specific pulse programs to determine connectivity and spatial relationships.
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation. The resulting spectrum is phased, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[4]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled to a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The molecules are ionized. Common techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a "hard" ionization technique that causes extensive fragmentation, providing structural information.[5] ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, confirming the molecular weight.[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizing the Workflows and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
Evaluating the Advantages of 4-Chloro-6-phenylpyrimidine Over Similar Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2][3] This guide provides an objective comparison of the 4-Chloro-6-phenylpyrimidine scaffold against other prominent pyrimidine-based structures in the context of drug discovery, with a focus on anticancer applications. The analysis is supported by experimental data to highlight the potential advantages of this particular scaffold.
Introduction to this compound
This compound is a disubstituted pyrimidine featuring a reactive chlorine atom at the 4-position and a phenyl group at the 6-position. The chlorine atom serves as a crucial synthetic handle, allowing for facile nucleophilic substitution to introduce a variety of functional groups and build extensive compound libraries. The phenyl group can also be modified to explore structure-activity relationships (SAR), making this scaffold an attractive starting point for the development of targeted therapies.
Comparative Analysis of Biological Activity
To objectively evaluate the this compound scaffold, its biological activity is compared with other well-established pyrimidine-based cores, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. The following sections present quantitative data from in vitro studies.
Anticancer Cytotoxicity
The antiproliferative activity of various pyrimidine scaffolds has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater effect.
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) |
| This compound | This compound | MCF-7 (Breast) | 18.9 |
| K-562 (Leukemia) | 19.8 | ||
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Caco-2 (Colorectal) | 43.75 |
| Compound 7 | A549 (Lung) | 17.50 | |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 |
| HepG2 (Liver) | 1.13 | ||
| Compound 11 | MCF-7 (Breast) | 1.31 | |
| HepG2 (Liver) | 0.99 |
Analysis: The data suggests that while the parent this compound shows moderate activity, its true potential lies in its utility as a versatile intermediate for derivatization. The pyrido[2,3-d]pyrimidine scaffold, for instance, demonstrates significantly higher potency in the presented examples. However, the ease of modification of the 4-chloro position on the this compound scaffold provides a strategic advantage for optimizing activity through targeted chemical synthesis.
Kinase Inhibition
Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.
| Scaffold | Derivative | Target Kinase | IC50 (nM) |
| Bisanilinopyrimidine | Compound 1 | Aurora A | 6.1 |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFR L858R/T790M | 13 |
| PD173955 | c-Src | <10 | |
| Quinazoline (Comparator) | Erlotinib | EGFR WT | ~2 |
| EGFR T790M | ~200 | ||
| Pyrimidine (Approved Drug) | Osimertinib | EGFR WT | ~15 |
| EGFR T790M | ~1 |
Structure-Activity Relationship (SAR) and Advantages
The primary advantage of the this compound scaffold lies in its synthetic tractability and the strategic positioning of its substituents.
-
The 4-Chloro Group: This group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amines, alcohols, and thiols, enabling rapid exploration of the chemical space around the pyrimidine core. This is a significant advantage for optimizing biological activity and pharmacokinetic properties.
-
The 6-Phenyl Group: The phenyl ring at the 6-position can be substituted with a wide array of functional groups to modulate properties such as solubility, metabolic stability, and target engagement. Structure-activity relationship studies on related scaffolds have shown that modifications at this position can significantly impact potency and selectivity.[5]
-
The "Magic Chloro" Effect: The presence of a chlorine atom can, in some cases, lead to a dramatic increase in biological potency, a phenomenon sometimes referred to as the "magic chloro" effect. This can be attributed to favorable interactions with the target protein or improved pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the key assays cited.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Setup: The test compound, kinase enzyme, and substrate are added to the wells of the microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[4]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental procedures can aid in understanding. The following diagrams are generated using the DOT language.
Caption: EGFR signaling pathway and the inhibitory action of a 4-anilino-6-phenylpyrimidine derivative.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly valuable starting point in drug discovery, particularly for the development of anticancer agents. While its intrinsic activity may be moderate, its key advantage lies in the synthetic accessibility and the strategic placement of the chloro and phenyl groups, which allow for extensive and targeted chemical modifications. This facilitates the optimization of potency, selectivity, and pharmacokinetic properties. The comparative data presented suggests that derivatives of this scaffold have the potential to rival or even surpass other established pyrimidine-based inhibitors. For researchers in drug development, the this compound core offers a robust and versatile platform for the design of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchtrend.net [researchtrend.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different catalysts for 4-Chloro-6-phenylpyrimidine synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 4-Chloro-6-phenylpyrimidine, a key intermediate in the development of various therapeutic agents, is of paramount importance. The choice of catalyst plays a critical role in determining the yield, reaction time, and overall efficiency of the synthesis. This guide provides a side-by-side comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to aid in catalyst selection and process optimization. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 4,6-dichloropyrimidine and phenylboronic acid.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the synthesis of this compound is summarized below. The data highlights the performance of various palladium-based catalysts and provides insight into alternative catalytic strategies.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [1][2] |
| Pd(OAc)₂ / PPh₃ | 5 (Pd) / 10 (ligand) | K₂CO₃ | 1,4-Dioxane/Water | 80-90 | 12-24 | Not Specified | [3] |
| XPhos Pd G2 | 2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (Microwave) | 0.5-0.67 | ~90 (for a similar substrate) | |
| Nickel Catalyst | |||||||
| NiCl₂(dppp) | 5 | K₃PO₄ | Toluene | 100 | 12 | Moderate (for a similar substrate) | |
| Copper Catalyst | |||||||
| Cu(OAc)₂ | 10 | KOH | Toluene | 110 | 24 | 42 (for 4-(4-chlorophenyl)-2-methyl-6-phenylpyrimidine) | [4] |
| Phase-Transfer Catalyst | |||||||
| Pd(PPh₃)₄ / TBAB | Not Specified | K₂CO₃ | Water | Not Specified | Not Specified | Not Specified | [5] |
Note: Direct experimental data for Nickel, Copper, and Phase-Transfer Catalyzed synthesis of the specific target molecule this compound is limited in the available literature. The data presented for these systems is for closely related 4-chloro-6-arylpyrimidine derivatives and should be considered as indicative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate adaptation for specific laboratory settings.
Protocol 1: Synthesis using Palladium Catalyst - Pd(PPh₃)₄[1][2]
Materials:
-
4,6-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add 4,6-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), and K₃PO₄ (as base).
-
Add 5 mol% of the Pd(PPh₃)₄ catalyst.
-
Add 1,4-Dioxane as the solvent.
-
Heat the reaction mixture to 70-80 °C and stir until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis using a Second-Generation Palladium Precatalyst - XPhos Pd G2
Materials:
-
4,6-Dichloropyrimidine
-
Phenylboronic acid
-
XPhos Pd G2
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a microwave-safe reaction vessel, combine 4,6-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), K₃PO₄ (2.5 eq), and a solvent mixture of DMF:EtOH:H₂O.
-
Degas the mixture for 5 minutes.
-
Add XPhos Pd G2 (2 mol%) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C using microwave irradiation.
-
Monitor the reaction for completion (typically 30-40 minutes).
-
Upon completion, purify the reaction mixture directly by column chromatography using a gradient of ethyl acetate in hexane to yield the product.
Protocol 3: Synthesis using a Copper Catalyst - Cu(OAc)₂[4]
(Note: This protocol is for the synthesis of a related compound, 4-(4-chlorophenyl)-2-methyl-6-phenylpyrimidine, and may require optimization for the target molecule.)
Materials:
-
Amidine hydrochloride
-
Benzyl alcohol
-
1-(4-chlorophenyl)ethan-1-ol
-
Potassium hydroxide (KOH)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 20 mL tube with a magnetic stirrer bar, add amidine hydrochloride (0.3 mmol), benzyl alcohol (0.39 mmol), 1-(4-chlorophenyl)ethan-1-ol (0.45 mmol), KOH (0.9 mmol), and Cu(OAc)₂ (10 mol%).
-
Add toluene (2.5 mL) as the solvent.
-
Stir the mixture at 110 °C in an oil bath for 24 hours under open air.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL) and wash with brine (10 mL).
-
Combine the organic fractions, dry over anhydrous MgSO₄, and evaporate the solvent under vacuum.
-
Purify the crude product by flash chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Synthesis
The following diagram illustrates the general experimental workflow for the palladium-catalyzed Suzuki-Miyaura synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding the role of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Verifying the Purity of Synthesized 4-Chloro-6-phenylpyrimidine: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for verifying the purity of the synthesized intermediate, 4-Chloro-6-phenylpyrimidine.
This document outlines detailed experimental protocols for both methods, presents expected data in structured tables for easy comparison, and includes workflow diagrams to illustrate the analytical process. The information provided is based on established methodologies for structurally similar compounds and serves as a robust starting point for developing a validated analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of a synthesized compound and identifying impurities. A reversed-phase HPLC method is proposed for the analysis of this compound, based on a protocol for the closely related compound, 4-Chloro-6-(3-iodophenyl)pyrimidine.[1]
Experimental Protocol: HPLC
Objective: To determine the purity of synthesized this compound and identify any process-related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of acetonitrile or a mixture of the initial mobile phase.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities, which can be quantified relative to the main product.
Expected HPLC Data
The following table illustrates the expected retention time for this compound and potential impurities. Note that these are estimated values and may vary depending on the specific HPLC system and conditions.
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound | ~ 12.5 | > 98% |
| Starting Material 1 (e.g., 4,6-Dichloropyrimidine) | ~ 5.2 | < 0.5% |
| Starting Material 2 (e.g., Phenylboronic acid) | ~ 3.8 | < 0.5% |
| Unidentified Impurity 1 | Variable | < 0.2% |
| Unidentified Impurity 2 | Variable | < 0.2% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy is an essential tool for structural elucidation and can also provide information about the purity of a sample. By analyzing the chemical shifts, integration values, and coupling constants of the protons in the molecule, one can confirm the identity of the desired product and detect the presence of impurities.
Experimental Protocol: ¹H NMR
Objective: To confirm the chemical structure of this compound and assess its purity by identifying signals from the main compound and any potential impurities.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The spectral width should be sufficient to cover the aromatic and any aliphatic regions.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Expected ¹H NMR Data
The expected chemical shifts for this compound are predicted based on the analysis of structurally similar compounds, such as 4-(4-chlorophenyl)pyrimidine.[2] The spectrum is expected to show distinct signals for the protons on the pyrimidine and phenyl rings.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (pyrimidine) | ~ 7.8 - 8.0 | s | 1H |
| H-2', H-6' (phenyl) | ~ 8.1 - 8.3 | m | 2H |
| H-3', H-4', H-5' (phenyl) | ~ 7.5 - 7.7 | m | 3H |
| H-2 (pyrimidine) | ~ 9.1 - 9.3 | s | 1H |
Purity Assessment: The purity can be estimated by comparing the integration of the signals corresponding to this compound with the integration of any impurity signals. The presence of unreacted starting materials or byproducts would be indicated by additional, unassigned peaks in the spectrum.
Comparison of HPLC and NMR for Purity Verification
| Feature | HPLC | ¹H NMR |
| Primary Function | Separation and quantification | Structural elucidation and identification |
| Sensitivity | High (can detect trace impurities) | Moderate (impurities <1% may be difficult to quantify) |
| Quantitative Accuracy | High | Semi-quantitative (relies on accurate integration) |
| Information Provided | Retention time, peak area (purity), number of components | Chemical structure, connectivity, presence of impurities |
| Throughput | Relatively high | Lower |
| Limitations | Requires a suitable reference standard for absolute quantification | Spectral overlap can complicate analysis |
Experimental and Logical Workflows
The following diagrams illustrate the workflows for purity verification using HPLC and NMR, and the logical relationship between the information obtained from each technique.
Caption: Experimental workflow for purity verification.
Caption: Logical relationship of HPLC and NMR data.
References
A Comparative Guide to the Synthesis of 4-Chloro-6-phenylpyrimidine: Alternative Reagents and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 4-Chloro-6-phenylpyrimidine, a key intermediate in the development of various pharmacologically active compounds, can be approached through several distinct pathways. The selection of a particular synthetic route often depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. This guide provides an objective comparison of common and alternative methods for the synthesis of this compound, with a focus on differing reagents and starting materials. Experimental data from published literature is presented to support this analysis.
Comparison of Synthetic Strategies
The synthesis of this compound and its analogues can be broadly categorized into two primary strategies: construction of the pyrimidine ring followed by chlorination, and pre-functionalization of the pyrimidine core followed by a cross-coupling reaction to introduce the phenyl group. Each approach offers distinct advantages and disadvantages in terms of starting material complexity and reaction conditions.
| Synthetic Strategy | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Route 1: Pyrimidine Ring Formation from Chalcone | Substituted Acetophenone, Substituted Benzaldehyde | Guanidine hydrochloride, NaOH, POCl₃ | ~70% (for the formation of the aminopyrimidine precursor) | Readily available and diverse starting materials allowing for analogue synthesis. | Multi-step process; use of harsh chlorinating agents like POCl₃. |
| Route 2: Suzuki-Miyaura Cross-Coupling | 4,6-Dichloropyrimidine, Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Not explicitly reported for the exact target, but a common high-yielding reaction. | High regioselectivity; mild reaction conditions; broad functional group tolerance. | Requires a pre-synthesized dichloropyrimidine; palladium catalysts can be expensive. |
| Route 3 (Starting Material Synthesis): Chlorination of Dihydroxypyrimidine | 4,6-Dihydroxypyrimidine | Phosphorus oxychloride (POCl₃), Hindered amine (e.g., N,N-diisopropylethylamine) | Not explicitly reported for the exact target, but a common high-yielding reaction.[1] | Utilizes a simple, commercially available starting material for the pyrimidine core. | Requires handling of corrosive and hazardous POCl₃. |
Experimental Protocols
Route 1: Synthesis via Chalcone Intermediate
This method involves the initial synthesis of a chalcone, followed by cyclization with guanidine to form a 2-amino-4-phenyl-6-methylpyrimidine, which would then undergo chlorination. The following is a generalized protocol based on similar syntheses.[2]
Step 1: Synthesis of 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one (Chalcone) [2]
-
Dissolve 4-chlorobenzaldehyde (0.02 mol) and 4-methylacetophenone (0.02 mol) in ethanol (6 mL).
-
Add an aqueous solution of sodium hydroxide (10% w/v, 10 mL) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into water (100 mL) and neutralize with hydrochloric acid (10% w/v).
-
Collect the resulting yellow solid by filtration and recrystallize from a water-ethanol mixture.
Step 2: Synthesis of 4-(4-chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine [2]
-
To a solution of sodium hydroxide (0.045 mol in 2 mL of water) and ethanol (50 mL), add the chalcone from Step 1 (0.01 mol) and guanidine hydrochloride (0.015 mol).
-
Reflux the reaction mixture for 6 hours.
-
Concentrate the mixture under reduced pressure and cool.
-
Collect the resulting yellow solid and recrystallize from ethanol. The reported yield for a similar compound was 70.35%.[2]
Step 3: Chlorination to this compound (Conceptual) This step is based on general procedures for converting hydroxypyrimidines or aminopyrimidines to chloropyrimidines.
-
Treat the aminopyrimidine from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures.
-
After completion, the reaction mixture is carefully quenched with ice water.
-
The crude product is then extracted with an organic solvent and purified by chromatography.
Route 2: Synthesis via Suzuki-Miyaura Cross-Coupling
This approach offers a more direct route to the target compound, provided the starting materials are available. The following is a proposed protocol based on similar Suzuki-Miyaura couplings involving pyrimidines.[3]
-
To a Schlenk flask, add 4,6-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).[3]
-
Evacuate the flask and backfill with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a stream of argon.[3]
-
Add degassed 1,4-dioxane (10 mL) and degassed distilled water (2 mL) to the flask via syringe.[3]
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).[3]
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.[3]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Synthetic workflow for Route 1, starting from acetophenone and benzaldehyde.
Caption: Synthetic workflow for Route 2, utilizing a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound can be achieved through various methods, with the choice of route largely dictated by the specific needs and resources of the research setting. The chalcone-based route offers flexibility in analogue synthesis through the use of diverse starting aldehydes and ketones. In contrast, the Suzuki-Miyaura cross-coupling provides a more direct and often higher-yielding approach, contingent on the availability of the requisite boronic acid and dichloropyrimidine precursors. For projects requiring the synthesis of the 4,6-dichloropyrimidine starting material, chlorination of 4,6-dihydroxypyrimidine with reagents like phosphorus oxychloride is a well-established method. Researchers should carefully consider the trade-offs between the number of steps, reagent hazards, and overall efficiency when selecting a synthetic strategy.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-6-phenylpyrimidine: A Guide for Laboratory Professionals
The proper disposal of 4-Chloro-6-phenylpyrimidine, a chemical intermediate used in pharmaceutical and agrochemical research, is crucial for maintaining laboratory safety and environmental compliance. Due to its potential hazards, this compound must be managed as hazardous waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous waste. The following is a general protocol for its proper management:
-
Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions. Halogenated organic compounds should be collected separately from non-halogenated solvents.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure, screw-on cap.
-
The original manufacturer's container, if empty and in good condition, can be used for collecting the solid waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste in the container.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
-
-
Disposal Request and Pickup:
-
Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often not to exceed one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Note: Never dispose of this compound down the drain or in the regular trash.[2] This compound demonstrates high acute toxicity to aquatic life.[2]
Hazard Profile of Structurally Similar Compounds
| Hazard Category | Observation for Similar Chlorinated Pyrimidines | Citation |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4] |
| Eye Damage/Irritation | Causes serious eye irritation. | [4] |
| Aquatic Toxicity | High acute toxicity to aquatic life. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-6-phenylpyrimidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 4-Chloro-6-phenylpyrimidine, a compound that demands careful management. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Hazard Summary: Based on data for structurally similar compounds, this compound is anticipated to be harmful if swallowed and may cause serious eye damage. It is crucial to handle this compound with the appropriate protective measures to prevent accidental exposure.
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE, drawing on best practices for handling hazardous chemicals.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before each use and disposed of immediately after contact with the chemical. Double gloving is advisable for enhanced protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over personal clothing is required. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if work is not performed in a certified chemical fume hood or if ventilation is inadequate. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid chemical spills should be available in the immediate vicinity.
2. Handling the Compound:
-
Weighing: Weigh the solid compound within the chemical fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Place in a designated solid hazardous waste container. |
| Contaminated Solvents | Collect in a labeled hazardous waste container for halogenated organic solvents. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as solid hazardous waste in a designated container. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Never dispose of this compound down the drain.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
